Vardenafil-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H32N6O4S |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i11D2,13D2 |
Clave InChI |
SECKRCOLJRRGGV-IWFQOFTGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Vardenafil-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Vardenafil-d4. The document details a feasible synthetic route, experimental protocols, and robust analytical methodologies for the characterization of this deuterated analog of Vardenafil (B611638). All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (B1214612) (d), is a critical strategy in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds, like this compound, serve as ideal internal standards for quantitative bioanalysis by mass spectrometry due to their similar chemical properties to the parent drug but distinct mass. This guide outlines a practical approach to the synthesis of this compound and the subsequent analysis of its isotopic purity.
Synthesis of this compound
The synthesis of this compound can be achieved by modifying the established synthetic routes of Vardenafil. A practical approach involves the introduction of the deuterium label in the final synthetic step to maximize efficiency and minimize isotopic scrambling. The proposed synthesis utilizes the commercially available deuterated reagent, N-ethyl-d5-piperazine, in the amidation reaction with the sulfonyl chloride derivative of the Vardenafil precursor.
The overall synthetic scheme is a three-step process starting from 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one.
Step 1: Synthesis of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (Vardenafil Intermediate 1)
This core heterocyclic intermediate is synthesized from D,L-alanine and 2-ethoxybenzamidine (B1587185) hydrochloride through a multi-step condensation and cyclization process.[4]
Step 2: Chlorosulfonation of Vardenafil Intermediate 1
The Vardenafil intermediate 1 is subjected to chlorosulfonation to yield 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzenesulfonyl chloride (Vardenafil Intermediate 2). This reaction is typically performed using chlorosulfonic acid.[5][6]
Step 3: Amidation with N-ethyl-d5-piperazine to Yield this compound
The final step involves the amidation of the sulfonyl chloride intermediate (Vardenafil Intermediate 2) with N-ethyl-d5-piperazine to produce this compound.[3] This reaction introduces the deuterated ethyl group onto the piperazine (B1678402) moiety.
Experimental Protocols
Protocol for Step 2: Chlorosulfonation [5]
-
In a round bottom flask, cool 28 ml of chlorosulfonic acid to 0-5°C.
-
Slowly add 14 g of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one to the cooled chlorosulfonic acid at approximately 2°C.
-
Allow the reaction mixture to warm to about 22°C and maintain for 45 minutes.
-
Carefully quench the reaction by slowly adding the mixture to ice.
-
Extract the product with 350 ml of dichloromethane (B109758).
-
Wash the organic layer with water (2 x 70 ml).
-
The resulting dichloromethane solution containing 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzenesulfonyl chloride is used directly in the next step.
Protocol for Step 3: Amidation to this compound [5]
-
Cool the dichloromethane solution of the sulfonyl chloride intermediate from the previous step to -3°C.
-
Add a solution of N-ethyl-d5-piperazine (approximately 1.2 equivalents) in 15 ml of dichloromethane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to approximately 25°C and stir for 45 minutes.
-
Wash the reaction mixture with two equal lots of 140 ml of water.
-
Distill off the organic layer completely at 41°C under a vacuum of 300 mm Hg.
-
To the residue, add 98 ml of 4% aqueous acetone (B3395972).
-
Heat the suspension to 55°C to achieve dissolution.
-
Cool the solution to about 2°C and maintain for approximately 60 minutes to induce crystallization.
-
Filter the solid product under vacuum and wash with 14 ml of pre-cooled 4% aqueous acetone solution.
-
Dry the solid at 48°C for about 3 hours to yield this compound.
Data Presentation: Synthesis
| Step | Starting Material | Reagents | Solvent | Yield (for non-deuterated Vardenafil) | Purity (for non-deuterated Vardenafil) | Reference |
| Step 2: Chlorosulfonation | 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one | Chlorosulfonic acid | None | 91% | Not specified | [3] |
| Step 3: Amidation | 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzenesulfonyl chloride | N-ethylpiperazine | Dichloromethane | 66% | >99.7% (HPLC) | [3] |
| Improved Amidation Yield | 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzenesulfonyl chloride | N-ethylpiperazine | Dichloromethane | 96% | >99.7% (HPLC) | [3] |
| Overall Convergent Route | 2-ethoxybenzamide and other precursors | Various | Various | ~45% over seven steps | 99.2% (HPLC) | [7] |
Isotopic Purity Analysis
The determination of isotopic purity is crucial to confirm the successful incorporation of deuterium and to quantify the extent of labeling in the final this compound product. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment.[8] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated and non-deuterated species can be accurately measured.
Experimental Protocol for Isotopic Purity Analysis by LC-MS [9][10]
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a dilution series to determine the linear range of the instrument. Also, prepare a sample of non-deuterated Vardenafil as a reference.
-
LC Separation: Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS). Use a suitable C18 column and a gradient elution to separate this compound from any potential impurities.
-
MS Acquisition: Acquire full scan mass spectra in positive ion mode. Ensure the mass spectrometer has sufficient resolution to distinguish between the different isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms (EICs) for the molecular ions of Vardenafil (M+H)+ and this compound (M+H+4)+.
-
Integrate the peak areas of the respective EICs.
-
Calculate the percentage of isotopic enrichment using the following formula:
-
For a more detailed analysis, the contributions of natural isotopes (e.g., ¹³C) should be corrected for.[2][11]
-
NMR Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides valuable information about the location and extent of deuteration.[12] In the ¹H NMR spectrum of this compound, the signal corresponding to the ethyl group on the piperazine ring should be significantly reduced or absent. Conversely, the ²H NMR spectrum should show a signal corresponding to the deuterium atoms in that position.
Experimental Protocol for Isotopic Purity Analysis by ¹H NMR
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the analyte signals.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
-
Data Analysis:
-
Identify the proton signals of Vardenafil.
-
Integrate the signal corresponding to the ethyl protons on the piperazine ring and compare it to the integration of a stable, non-deuterated proton signal within the molecule (e.g., aromatic protons).
-
The reduction in the integral of the ethyl proton signals relative to the reference signal indicates the degree of deuteration.
-
Data Presentation: Isotopic Purity Analysis
| Analytical Technique | Parameter Measured | Expected Outcome for this compound |
| Mass Spectrometry | Mass-to-charge ratio (m/z) of the molecular ion | A prominent peak at m/z corresponding to [this compound+H]⁺ and a significantly smaller or absent peak at m/z corresponding to [Vardenafil+H]⁺. |
| ¹H NMR Spectroscopy | Integration of proton signals | Significant reduction or absence of the signal for the ethyl protons on the piperazine moiety. |
| ²H NMR Spectroscopy | Presence of deuterium signals | A signal corresponding to the deuterium atoms on the ethyl group of the piperazine moiety. |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Isotopic Purity Analysis Workflow
Caption: Workflow for isotopic purity analysis.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isotopic purity analysis of this compound. The proposed synthetic route is efficient and relies on a commercially available deuterated starting material. The analytical methods described, utilizing mass spectrometry and NMR spectroscopy, are robust and provide comprehensive characterization of the final product. This guide serves as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 4. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 5. Vardenafil synthesis - chemicalbook [chemicalbook.com]
- 6. WO2013075680A1 - A method for the preparation and isolation of salts of vardenafil with acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. almacgroup.com [almacgroup.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. studymind.co.uk [studymind.co.uk]
Vardenafil-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Vardenafil-d4 as an internal standard in the quantitative analysis of vardenafil (B611638), particularly in complex biological matrices. By leveraging the principles of isotope dilution mass spectrometry, this compound serves as the gold standard for achieving accurate and precise quantification in bioanalytical studies.
The Core Principle: Isotope Dilution and the Mechanism of Action of this compound
The fundamental mechanism of action for this compound as an internal standard lies in its near-identical physicochemical properties to the analyte, vardenafil. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, various stages of the experimental process can introduce variability, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.
This compound is a stable isotope-labeled (SIL) version of vardenafil, where four hydrogen atoms have been replaced by deuterium. This substitution results in a molecule with a higher mass (a mass shift of +4 Da), allowing it to be distinguished from the unlabeled vardenafil by the mass spectrometer. However, this change in mass has a negligible effect on its chemical properties, such as polarity, solubility, and ionization efficiency.
The mechanism can be summarized as follows:
-
Co-elution: this compound and vardenafil exhibit virtually identical chromatographic retention times, meaning they elute from the LC column simultaneously.
-
Correction for Variability: A known concentration of this compound is added to each sample at the very beginning of the sample preparation process. Because it behaves like the analyte, any loss of vardenafil during extraction or sample handling will be mirrored by a proportional loss of this compound. Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer due to the sample matrix will affect both the analyte and the internal standard to the same degree.
-
Ratio-Based Quantification: The final quantification is not based on the absolute signal intensity of vardenafil, but on the ratio of the peak area of vardenafil to the peak area of the known concentration of this compound. This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to experimental variability. This ensures a highly accurate and precise measurement of the analyte concentration.
Vardenafil's Therapeutic Mechanism of Action: The Nitric Oxide Signaling Pathway
While the mechanism of this compound as an internal standard is based on its physical and chemical properties, it is also important to understand the therapeutic mechanism of vardenafil itself. Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).
In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow, resulting in an erection.
PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, vardenafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.
Experimental Protocol: Quantification of Vardenafil in Human Plasma
This section provides a representative, detailed protocol for the quantification of vardenafil in human plasma using this compound as an internal standard with LC-MS/MS.
3.1. Materials and Reagents
-
Vardenafil reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
3.2. Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of vardenafil and this compound in methanol.
-
Working Standard Solutions: Serially dilute the vardenafil stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., in the range of 1-1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL.
3.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 50 ng/mL this compound internal standard working solution to each tube and vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate vardenafil from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Vardenafil: 489.3 -> 151.2
-
This compound: 493.3 -> 151.2
-
Data Presentation: Representative Method Validation Data
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of vardenafil using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 1.5 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 75 | < 10% | ± 10% | < 10% | ± 10% |
| High | 400 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |
| Low | 1.5 | 92.5 | 0.98 |
| High | 400 | 94.1 | 1.01 |
Conclusion
This compound is an ideal internal standard for the quantitative analysis of vardenafil in biological matrices. Its mechanism of action, rooted in the principles of isotope dilution, allows for the effective correction of experimental variability, leading to highly accurate and precise results. The use of a validated LC-MS/MS method with this compound as the internal standard is essential for reliable pharmacokinetic and other bioanalytical studies involving vardenafil.
Understanding the Vardenafil-d4 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Vardenafil-d4. This compound is the deuterium-labeled analogue of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The incorporation of deuterium (B1214612) atoms makes this compound an invaluable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies utilizing mass spectrometry.
Data Presentation
The quantitative data for a representative lot of this compound are summarized below. These tables provide a clear and structured overview of the critical quality attributes of the compound.
Table 1: Physical and Chemical Properties
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₃H₂₈D₄N₆O₄S |
| Molecular Weight | 492.65 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Quality and Purity
| Parameter | Method | Result |
| Chemical Purity (HPLC) | HPLC-UV | ≥98.0% |
| Isotopic Enrichment | ¹H NMR / LC-MS | ≥98% |
| Residual Solvents | GC-MS | Conforms to specification |
| Elemental Analysis | Combustion Analysis | Conforms to specification |
| Water Content (Karl Fischer) | KF Titration | <0.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols offer insight into the rigorous testing this compound undergoes to ensure its quality and suitability for research.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Vardenafil and other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 230 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks detected in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment
Objective: To confirm the molecular weight of this compound and determine its isotopic enrichment by mass spectrometry.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
As per HPLC protocol
Procedure:
-
LC Separation: Perform chromatographic separation using the same HPLC conditions as described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis: The mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 493.2). The isotopic enrichment is determined by comparing the intensity of the peak for the deuterated species to any residual unlabeled species (Vardenafil, [M+H]⁺ ≈ 489.2).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment
Objective: To confirm the chemical structure of this compound and to determine the degree of deuteration at specific positions.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: The ¹H NMR spectrum is compared to the spectrum of non-deuterated Vardenafil. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling. The percentage of deuteration can be estimated by comparing the integration of the residual proton signals at the labeled sites to the integration of a non-deuterated proton signal within the molecule.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the analysis and mechanism of action of Vardenafil.
The Pillar of Precision: A Technical Guide to the Long-Term Stability of Vardenafil-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term stability of Vardenafil-d4, a deuterated analogue of Vardenafil (B611638), under various storage conditions. The stability of isotopically labeled internal standards is paramount for the accuracy and reproducibility of quantitative bioanalytical methods. While specific long-term stability data for this compound is not extensively published, its stability profile is anticipated to be comparable to that of its non-deuterated counterpart, Vardenafil. This document synthesizes the available data on Vardenafil's stability under stress conditions to provide a robust framework for storage and handling of this compound.
Introduction to Vardenafil and this compound
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1] By inhibiting PDE5, Vardenafil enhances the erectile response to sexual stimulation.[2][3] this compound is a deuterated form of Vardenafil, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Vardenafil in biological matrices, as it is chemically identical to the analyte but has a distinct mass-to-charge ratio. The accuracy of pharmacokinetic and metabolic studies relies on the stability of such internal standards.
Summary of Stability Data from Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[4][5] The following table summarizes the known degradation behavior of Vardenafil under various stress conditions. It is presumed that this compound will exhibit a similar degradation profile.
| Stress Condition | Observations | Potential Degradation Products | Reference |
| Acid Hydrolysis | Prone to degradation. | Hydrolyzed derivatives. | [4][6] |
| Base Hydrolysis | Prone to degradation. | Hydrolyzed derivatives. | [4][6] |
| Oxidation | Relatively stable. | N-Oxide impurity and other oxidation products of the piperazine (B1678402) ring. | [4][6][7][8] |
| Thermal Degradation | Prone to degradation at elevated temperatures (e.g., 105°C). | Isomeric or rearranged impurities. | [4][6][7][8] |
| Photodegradation | Prone to degradation under UV and visible light. | Photodegradation products of the sulfonyl or aromatic groups. | [4][6][7][8][9] |
Recommended Storage Conditions
Based on the available stability data for Vardenafil, the following storage conditions are recommended for maintaining the long-term stability of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature (20°C to 25°C or 68°F to 77°F).[10][11][12] | Avoids thermal degradation. |
| Light | Protect from light.[13] | Prevents photodegradation. |
| Humidity | Store in a dry place in a tightly closed container.[11] | Minimizes hydrolytic degradation. |
| Form | Solid form is generally more stable than solutions. | Reduces the potential for hydrolysis and other solution-state reactions. |
| In Solution | When in solution (e.g., in acetonitrile (B52724) or plasma), stability has been demonstrated for shorter periods (e.g., 48 hours in acetonitrile, stable through freeze-thaw cycles in plasma).[4][14][15] For long-term storage in solution, store at -20°C to -80°C.[16] | Prevents degradation in solution. |
Experimental Protocols
Stability-Indicating UPLC Method
A robust stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following is a representative Ultra-Performance Liquid Chromatography (UPLC) method adapted from published literature.[4][5]
4.1.1. Chromatographic Conditions
-
System: Waters Acquity UPLC system with a photodiode array (PDA) detector.[4]
-
Column: C18 stationary phase (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase A: 20 mM Ammonium bicarbonate buffer, pH adjusted to 5.0 with orthophosphoric acid.[4][5]
-
Gradient Program: A gradient elution is typically used to achieve optimal separation of Vardenafil and its impurities. The specific gradient will depend on the exact column and system but will generally involve an increasing proportion of Mobile Phase B over time.
4.1.2. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration.
-
Forced Degradation Samples:
-
Acid/Base Hydrolysis: Treat the drug substance with 0.1N HCl or 0.1N NaOH at room temperature or elevated temperature for a specified period. Neutralize the solution before injection.[4]
-
Oxidation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).[4] Dissolve in a suitable solvent before injection.
-
Photodegradation: Expose the drug substance (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[4]
-
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a long-term stability study.
Workflow for a Long-Term Stability Study
Vardenafil's Mechanism of Action: The Nitric Oxide Signaling Pathway
Understanding the mechanism of action of Vardenafil provides context for its use and the importance of its stability. The following diagram illustrates the nitric oxide (NO) signaling pathway and the role of Vardenafil.
Vardenafil's Role in the Nitric Oxide Signaling Pathway
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vardenafil (Levitra, Staxyn): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Vardenafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. saapjournals.org [saapjournals.org]
- 15. japsonline.com [japsonline.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Vardenafil-d4 Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Vardenafil-d4 in various organic solvents. While specific quantitative data for the deuterated form (this compound) is not extensively available in published literature, the solubility characteristics are expected to be nearly identical to its non-deuterated counterpart, Vardenafil. The data presented herein pertains to Vardenafil and its hydrochloride salt, offering a strong predictive basis for the solubility of this compound.
Core Data Presentation: Vardenafil Solubility
The following table summarizes the reported solubility of Vardenafil and its hydrochloride salt in several common organic solvents. This data is crucial for the preparation of stock solutions, analytical standards, and formulations in a research and development setting.
| Solvent | Form | Solubility |
| Dimethyl Sulfoxide (DMSO) | Vardenafil (hydrochloride hydrate) | ~ 2 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Vardenafil Hydrochloride | 110 mg/mL[2] |
| Ethanol | Vardenafil (hydrochloride hydrate) | ~ 0.5 mg/mL[1] |
| Ethanol | Vardenafil Hydrochloride | 100 mg/mL[2] |
| Methanol | Vardenafil Hydrochloride | 160 mg/mL[2] |
| Dimethylformamide (DMF) | Vardenafil (hydrochloride hydrate) | ~ 0.3 mg/mL |
| Dimethylformamide (DMF) | Vardenafil Hydrochloride | 0.3 mg/mL |
| Acetonitrile | Vardenafil | Soluble |
| Chloroform | Vardenafil Hydrochloride | 0.1 mg/mL |
| Dichloromethane | Vardenafil Hydrochloride | 0.1 mg/mL |
It is important to note that Vardenafil is also soluble in dimethylformamide.
Experimental Protocols
The determination of solubility is a fundamental aspect of physicochemical characterization. The equilibrium solubility method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is a standard and reliable approach.
Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent (e.g., ethanol, DMSO) in a sealed, inert container (e.g., glass vial).
-
Equilibration: The resulting mixture is agitated at a constant temperature, typically 25°C, for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Phase Separation: The saturated solution is carefully filtered through a chemically inert, non-adsorptive syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is then accurately determined using a validated HPLC method with UV detection. The measured concentration represents the equilibrium solubility of the compound in that particular solvent at the specified temperature.
HPLC Quantification Method
Objective: To accurately measure the concentration of this compound in the saturated solvent samples.
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column is commonly used for the separation of Vardenafil and related compounds.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile, often in a gradient or isocratic elution mode.
-
Flow Rate: A flow rate of approximately 1 mL/min is generally employed.
-
Detection Wavelength: Vardenafil exhibits strong UV absorbance, and a detection wavelength of around 247 nm is suitable for quantification.
-
Standard Preparation: A series of standard solutions of this compound with known concentrations are prepared in the same solvent to generate a calibration curve.
-
Analysis: The filtered sample from the equilibrium solubility experiment is appropriately diluted and injected into the HPLC system. The peak area of this compound is compared against the calibration curve to determine its concentration.
Visualization of Core Concepts
Vardenafil's Mechanism of Action: The PDE5 Signaling Pathway
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The following diagram illustrates the signaling pathway through which Vardenafil exerts its pharmacological effect.
Caption: Vardenafil inhibits PDE5, preventing cGMP breakdown and promoting smooth muscle relaxation.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.
Caption: A streamlined workflow for determining the equilibrium solubility of this compound.
References
The Critical Role of Vardenafil-d4 in Preclinical Pharmacokinetic Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of deuterated vardenafil (B611638), specifically Vardenafil-d4, as an internal standard in preclinical pharmacokinetic (PK) screening. The use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data, which forms the foundation for critical decision-making in the drug development pipeline. This document details the underlying principles, experimental methodologies, and data interpretation, offering a thorough resource for professionals in the field.
The Imperative of a Robust Internal Standard in Pharmacokinetic Studies
In the quantitative analysis of drug concentrations in biological matrices, an internal standard (IS) is essential to correct for variability during sample preparation and analysis. While structurally similar molecules can be employed, a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard. A deuterated IS is chemically identical to the analyte, ensuring that it co-elutes during chromatography and experiences the same extraction efficiency and ionization response in the mass spectrometer. This near-perfect mimicry allows for precise correction of any sample loss or matrix effects, leading to highly accurate and precise quantification of the analyte.
Vardenafil's Mechanism of Action: A Signaling Pathway Overview
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] In the context of erectile function, the signaling cascade begins with the release of nitric oxide (NO) following sexual stimulation.[2] NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] cGMP is the key second messenger that mediates smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and erection.[1][2] PDE5 is the enzyme responsible for the degradation of cGMP.[1][2] By inhibiting PDE5, vardenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[1][2]
Vardenafil's inhibition of PDE5 enhances the NO/cGMP signaling pathway.
Preclinical Pharmacokinetic Screening Workflow
A typical preclinical pharmacokinetic study using this compound as an internal standard involves several key stages, from sample collection to data analysis. The workflow is designed to ensure the integrity and accuracy of the results.
Experimental workflow for a preclinical pharmacokinetic study of vardenafil.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reproducibility of pharmacokinetic studies. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting vardenafil from plasma samples.
-
Aliquoting : In a microcentrifuge tube, pipette 100 µL of the preclinical plasma sample.
-
Internal Standard Spiking : Add 25 µL of a this compound working solution (concentration to be optimized based on instrument sensitivity) in acetonitrile (B52724).
-
Precipitation : Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis of vardenafil and this compound. These parameters should be optimized for the specific instrumentation being used.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2-20 µL |
| Gradient | Optimized for separation of vardenafil from endogenous interferences |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Vardenafil MRM Transition | m/z 489.3 → 151.2 |
| This compound MRM Transition | m/z 493.3 → 151.2 (Predicted, requires optimization) |
| Collision Energy | Optimized for maximum signal intensity |
| Dwell Time | Optimized for sufficient data points across the chromatographic peak |
Note on this compound MRM Transition: The precursor ion (m/z 493.3) is predicted based on the addition of four deuterium (B1214612) atoms to the molecular weight of vardenafil. The product ion is assumed to be the same as the unlabeled compound, as the deuteration is typically on a part of the molecule that does not fragment. However, it is crucial to experimentally determine and optimize the MRM transitions for this compound on the specific mass spectrometer being used.
Quantitative Data from Preclinical Pharmacokinetic Studies
The following table summarizes representative pharmacokinetic parameters of vardenafil in common preclinical species. While these studies may not have all used this compound as the internal standard, the data is representative of what would be accurately quantified using a deuterated internal standard.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Rabbit | 10 (orodispersible tablet) | 75.36 ± 59.53 | 1.42 ± 0.19 | 174.38 ± 95.91 | N/A | N/A |
| Rabbit | 0.1 | N/A | 1 | N/A | 1.2 | N/A |
| Rat | N/A | N/A | N/A | N/A | N/A | 7.4 - 28.6 |
| Dog | N/A | N/A | N/A | N/A | N/A | 27 - 33 |
N/A: Not Available in the cited literature.
Conclusion
The use of this compound as an internal standard is a critical component of robust and reliable preclinical pharmacokinetic screening. Its chemical and physical similarity to vardenafil ensures accurate quantification by compensating for experimental variability. The detailed protocols and representative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute high-quality bioanalytical studies, ultimately leading to more informed decisions in the journey of bringing new therapeutics to the clinic.
References
Vardenafil-d4 supplier information and purity specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Vardenafil-d4, a deuterated analog of Vardenafil. Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The deuterated form, this compound, serves as an essential internal standard for the quantitative analysis of Vardenafil in various biological matrices and pharmaceutical formulations, ensuring accuracy and precision in pharmacokinetic and bioanalytical studies.
Supplier Information
This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. When sourcing this compound, it is crucial to obtain a lot-specific Certificate of Analysis to ensure the material meets the requirements of your study.
Table 1: this compound Supplier Information
| Supplier | Product Name | Catalog Number (Example) | Notes |
| MedchemExpress | This compound | HY-B0442S | Deuterium-labeled Vardenafil. |
| SynZeal Research | Vardenafil D4 | SZ-V006D01 | Synthesis on demand. |
| Alentris Research | Vardenafil D4 | Not specified | Provides chemical name and structure. |
Purity Specifications
The quality of this compound is determined by its chemical and isotopic purity. The chemical purity is typically assessed by High-Performance Liquid Chromatography (HPLC), while the isotopic purity and distribution of isotopologues are determined by Mass Spectrometry (MS).
Table 2: Representative Chemical Purity Specifications for Vardenafil Analogs
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Structure Confirmation | Consistent with Structure | NMR |
Note: The above specifications are based on a Certificate of Analysis for Vardenafil hydrochloride Trihydrate and are representative. Actual specifications for this compound may vary by supplier and lot.
Table 3: Representative Isotopic Purity Specifications for a Deuterated Standard
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |
| Vardenafil-d0 | d0 | 489.2 | < 0.1 |
| Vardenafil-d1 | d1 | 490.2 | < 0.5 |
| Vardenafil-d2 | d2 | 491.2 | < 1.0 |
| Vardenafil-d3 | d3 | 492.2 | < 1.5 |
| This compound | d4 | 493.2 | > 97.0 |
Note: This table is a representative example based on typical isotopic distribution for deuterated standards and does not represent a specific Certificate of Analysis for this compound. The isotopic enrichment is a critical parameter, and a high percentage of the d4 species is desirable to minimize interference from the unlabeled compound.
Experimental Protocols
Accurate quantification of Vardenafil using this compound as an internal standard relies on robust and validated analytical methods. Below are detailed methodologies for HPLC and Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 230 nm).
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and injected into the HPLC system.
-
Data Analysis: The purity is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Samples
This method is employed for the quantification of Vardenafil in biological matrices, using this compound as an internal standard to correct for matrix effects and variations in sample processing.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Vardenafil and this compound.
-
Vardenafil: e.g., m/z 489.2 → 367.2
-
This compound: e.g., m/z 493.2 → 371.2
-
-
-
Sample Preparation (Plasma):
-
Spike a known amount of this compound internal standard into the plasma sample.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of Vardenafil to the peak area of this compound against the concentration of Vardenafil standards. The concentration of Vardenafil in the unknown samples is then determined from this curve.
Mandatory Visualizations
The following diagrams illustrate key processes and pathways related to the use and analysis of this compound.
Caption: Experimental workflow for the quantification of Vardenafil using this compound.
Caption: Signaling pathway illustrating the mechanism of action of Vardenafil.
Isotopic Labeling Efficiency of Vardenafil-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Vardenafil-d4, a critical internal standard for bioanalytical and pharmacokinetic studies. This document details the methodologies for determining isotopic enrichment, presents representative quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a stable isotope-labeled version of Vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Vardenafil is used in the treatment of erectile dysfunction.[2][3] The deuterated analogue, this compound, serves as an ideal internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the determination of Vardenafil concentrations in biological matrices.[4] Stable isotope labeling provides a compound that is chemically identical to the analyte but has a different mass, allowing for precise quantification while minimizing matrix effects.[5]
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is a critical parameter that defines its quality and suitability as an internal standard. This is determined by assessing the distribution of different isotopologues, which are molecules that differ only in their isotopic composition. While a specific Certificate of Analysis for this compound is not publicly available, the following table represents a typical isotopic distribution for a deuterated compound with four deuterium (B1214612) atoms (-d4). The desired product is the d4 species, with minimal presence of d0, d1, d2, and d3 isotopologues, which are considered isotopic impurities.
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Typical Abundance (%) |
| Vardenafil-d0 | d0 | 489.22 | < 0.1 |
| Vardenafil-d1 | d1 | 490.23 | < 0.5 |
| Vardenafil-d2 | d2 | 491.23 | < 1.0 |
| Vardenafil-d3 | d3 | 492.24 | < 2.0 |
| This compound | d4 | 493.24 | > 96.5 |
Note: The data presented in this table is illustrative and represents a typical isotopic distribution for a -d4 labeled compound. Actual values may vary between different batches and manufacturers. Always refer to the Certificate of Analysis provided with the specific lot of this compound.
Experimental Protocols for Determining Isotopic Labeling Efficiency
The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for determining the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the [M+H]⁺ ion of this compound.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The isotopic enrichment is calculated based on the relative abundance of the d4 peak compared to the sum of all isotopologue peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the deuterium atoms within the this compound molecule. Both ¹H NMR and ²H NMR can be employed.
Methodology for ¹H NMR:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The ¹H NMR spectrum of this compound is compared to the spectrum of an unlabeled Vardenafil standard. The absence or significant reduction of signals at specific chemical shifts in the this compound spectrum indicates the positions of deuterium labeling.
Methodology for ²H NMR:
-
Sample Preparation: A solution of this compound is prepared in a non-deuterated solvent.
-
Instrumentation: An NMR spectrometer equipped with a deuterium probe is used.
-
Data Acquisition: A ²H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts in the ²H NMR spectrum directly correspond to the positions of the deuterium atoms in the molecule.
Vardenafil Signaling Pathway and Metabolism
Vardenafil functions by inhibiting PDE5, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting cGMP degradation, Vardenafil enhances this signaling cascade.
Vardenafil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.
References
Methodological & Application
Application Note: Validated LC-MS/MS Method for the Quantification of Vardenafil in Human Plasma Using Vardenafil-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Vardenafil in human plasma. The method utilizes a stable isotope-labeled internal standard, Vardenafil-d4, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Vardenafil.
Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Accurate and reliable quantification of Vardenafil in biological matrices is crucial for clinical and preclinical studies to assess its pharmacokinetic profile, safety, and efficacy. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.
This document provides a comprehensive protocol for a validated LC-MS/MS method for the quantification of Vardenafil in human plasma, employing this compound as the internal standard.
Signaling Pathway of Vardenafil
Vardenafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis. The signaling pathway is initiated by sexual stimulation, leading to the release of nitric oxide (NO). NO activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting cGMP degradation, Vardenafil enhances and prolongs this physiological response.
Caption: Vardenafil signaling pathway.
Experimental Protocols
Materials and Reagents
-
Vardenafil hydrochloride (≥98% purity)
-
This compound hydrochloride (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Ultrapure water
Stock and Working Solutions
-
Vardenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Vardenafil hydrochloride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.
-
Vardenafil Working Standards: Prepare a series of working standard solutions by serially diluting the Vardenafil stock solution with 50:50 (v/v) methanol:water to achieve concentrations for calibration curve points (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
For calibration standards, spike 10 µL of the appropriate Vardenafil working standard solution into blank plasma. For quality control samples, spike at low, medium, and high concentrations. For unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[3]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow
Caption: LC-MS/MS sample preparation workflow.
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Run Time | 5 minutes |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vardenafil | 489.3 | 151.2 | 35 |
| This compound | 493.3 | 151.2 | 35 |
Note: The optimal collision energy may vary depending on the instrument used and should be determined empirically.
Method Validation Summary
The method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The correlation coefficient (r²) was consistently ≥ 0.995.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Model | Linear, 1/x² weighting |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | ≤ 10.5 | ≤ 11.2 | ± 8.5 | ± 9.3 |
| Low QC | 1.5 | ≤ 8.7 | ≤ 9.5 | ± 7.2 | ± 8.1 |
| Mid QC | 75 | ≤ 6.5 | ≤ 7.8 | ± 5.4 | ± 6.2 |
| High QC | 400 | ≤ 5.8 | ≤ 6.9 | ± 4.1 | ± 5.5 |
%RSD: Relative Standard Deviation; %RE: Relative Error
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 92.5 | 98.7 |
| Mid QC | 75 | 95.1 | 101.2 |
| High QC | 400 | 94.3 | 99.5 |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of Vardenafil in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This validated method is suitable for a wide range of applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies.
References
Application Notes and Protocols for the Quantification of Vardenafil in Human Plasma
Introduction
Vardenafil (B611638) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction. The accurate quantification of vardenafil in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove endogenous interferences such as proteins and phospholipids (B1166683) from the plasma matrix, thereby enhancing the sensitivity and robustness of the analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document provides detailed protocols for the most common sample preparation techniques for vardenafil and its deuterated internal standard, Vardenafil-d4, in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The use of a stable isotope-labeled internal standard like this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.
Comparative Summary of Analytical Methods
The choice of sample preparation method depends on the desired sensitivity, sample throughput, and available resources. The following table summarizes the performance characteristics of various published methods for vardenafil quantification in human plasma.
| Method | Internal Standard (IS) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Analytical Finish | Reference |
| Protein Precipitation | Tadalafil | 0.5 - 60 | 0.5 | 101.4 | LC-MS/MS | [1] |
| Liquid-Liquid Extraction | Alprazolam | 0.2 - 100 | 0.2 | Not Reported | LC-MS/MS | [2] |
| Liquid-Liquid Extraction | Sildenafil | 0.5 - 200 | 0.5 | Not Reported | LC-MS/MS | [3] |
| Liquid-Liquid Extraction | Furprofen | 10 - 1500 | 10 | Not Reported | HPLC-UV | [4][5] |
| Dispersive Liquid-Liquid Microextraction | Not specified | 2 - 2000 | 0.92 | 100.4 - 103.9 | HPLC-UV | [6][7] |
| Solid-Phase Extraction | Not specified | 0.5 - 500 | 0.5 | Not Reported | Not Specified | [1] |
Note: While this compound is the ideal internal standard, other compounds have been successfully used as indicated in the table.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Principle: This is the simplest and fastest method for sample cleanup. A water-miscible organic solvent, typically acetonitrile (B52724), is added to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is injected directly into the analytical system.
Materials and Reagents:
-
Blank human plasma
-
Vardenafil and this compound stock solutions
-
LC-MS grade acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 rpm and refrigeration
Experimental Workflow:
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sildenafil, vardenafil and aildenafil in human plasma by dispersive liquid–liquid microextraction-back extraction based on ionic liquid and high performance liquid chromatography-ultraviolet detection [agris.fao.org]
- 7. Determination of sildenafil, vardenafil and aildenafil in human plasma by dispersive liquid-liquid microextraction-back extraction based on ionic liquid and high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Vardenafil in Biological Matrices using Triple Quadrupole LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Accurate quantification of Vardenafil in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note provides a detailed protocol for the determination of Vardenafil using a triple quadrupole liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The method described herein utilizes Multiple Reaction Monitoring (MRM) for sensitive and specific detection. While Vardenafil-d4 is a suitable internal standard, this document also provides MRM transitions for alternative internal standards due to the limited availability of published transitions for this compound.
Signaling Pathway of Vardenafil
Vardenafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis. Increased levels of cGMP lead to smooth muscle relaxation and increased blood flow, resulting in an erection.
Quantitative Data
The following tables summarize the MRM transitions for Vardenafil and potential internal standards, along with typical validation parameters reported in the literature.
Table 1: MRM Transitions for Vardenafil and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Vardenafil | 489.3 | 151.0 | Quantifier[1] |
| 489.3 | 312.2 | Qualifier[1] | |
| This compound | 493.3 (Predicted) | To be determined | Quantifier |
| 493.3 (Predicted) | To be determined | Qualifier | |
| Sildenafil-d8 | 483.3 | To be determined | Quantifier |
| Tadalafil | 390.0 | 169.0 | Quantifier[1] |
| 390.0 | 135.0 | Qualifier[1] |
Table 2: Summary of LC-MS/MS Method Performance
| Parameter | Vardenafil | Reference |
| LLOQ | 0.05 - 0.5 ng/mL | [2] |
| Linearity (r²) | ≥ 0.99 | [1] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%) | 85 - 115% | |
| Recovery | ~95% | [2] |
Experimental Protocols
This section provides a detailed methodology for the quantification of Vardenafil in a biological matrix (e.g., human plasma).
Materials and Reagents
-
Vardenafil hydrochloride (Reference Standard)
-
This compound or other suitable internal standard (e.g., Sildenafil-d8, Tadalafil)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vardenafil and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Vardenafil stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at appropriate concentrations.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution with the same diluent to a final concentration suitable for spiking into samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard spiking solution and vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: 10-90% B
-
4-5 min: 90% B
-
5-5.1 min: 90-10% B
-
5.1-7 min: 10% B
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3500 V
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model. The concentration of Vardenafil in the unknown samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Vardenafil in biological matrices. The provided MRM transitions and experimental protocol serve as a robust starting point for method development and validation in a research or clinical setting. For the use of this compound, in-house optimization of MRM parameters is recommended to ensure optimal performance.
References
Optimizing Vardenafil-d4 Concentration for Internal Standard Spiking in Bioanalytical Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vardenafil (B611638) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Accurate quantification of vardenafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Vardenafil-d4, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. A SIL-IS minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.
A critical step in developing a robust bioanalytical method is the optimization of the internal standard concentration. An inappropriate concentration can lead to issues such as detector saturation, poor signal-to-noise ratio, and non-linearity of the calibration curve. This application note provides a detailed protocol for the systematic optimization of this compound concentration for use as an internal standard in the quantification of vardenafil in plasma.
Vardenafil's Mechanism of Action: The NO/sGC/cGMP Signaling Pathway
Vardenafil exerts its therapeutic effect by modulating the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] In the corpus cavernosum, sexual stimulation leads to the release of NO, which activates sGC. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the penis, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP. Vardenafil, by inhibiting PDE5, prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response.[2]
Caption: Vardenafil's inhibition of PDE5 in the NO/sGC/cGMP pathway.
Experimental Protocols
Materials and Reagents
-
Vardenafil analytical standard
-
This compound analytical standard
-
Control human plasma (K2EDTA)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
Stock and Working Solutions Preparation
-
Vardenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of vardenafil in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Vardenafil Working Solutions: Prepare serial dilutions of the vardenafil stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.
-
This compound Working Solutions: Prepare three different concentrations of this compound working solutions (e.g., low, mid, and high) in 50:50 (v/v) acetonitrile:water. Based on typical calibration ranges for vardenafil (0.5-200 ng/mL), suggested concentrations for the this compound working solutions are 5 ng/mL, 50 ng/mL, and 150 ng/mL.[3][4]
Protocol for Optimization of this compound Concentration
The optimal concentration of this compound is determined by evaluating the linearity of the calibration curve and the precision of the internal standard response across a range of concentrations.
Caption: Workflow for optimizing this compound concentration.
-
Calibration Curve Preparation: For each of the three this compound concentrations, prepare a full set of calibration standards by spiking control plasma with the vardenafil working solutions to achieve a concentration range of, for example, 0.5 to 200 ng/mL.
-
Internal Standard Spiking: To each calibration standard, add a fixed volume of the corresponding this compound working solution.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each spiked plasma sample, add 300 µL of ice-cold acetonitrile containing the optimized this compound concentration.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.
-
Data Evaluation:
-
For each this compound concentration, plot the peak area ratio (Vardenafil/Vardenafil-d4) against the nominal concentration of vardenafil.
-
Perform a linear regression with a weighting factor (e.g., 1/x²).
-
Evaluate the linearity (correlation coefficient, r²) of the calibration curve.
-
Calculate the precision (as percent coefficient of variation, %CV) of the this compound peak area across all calibration standards for each concentration level.
-
Protocol for Matrix Effect and Recovery Assessment
To ensure that the chosen this compound concentration effectively compensates for matrix effects, a post-extraction spike experiment should be performed.[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Vardenafil and this compound into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank plasma and then spike the final extract with Vardenafil and this compound.
-
Set C (Pre-Spike Matrix): Spike Vardenafil and this compound into blank plasma before extraction.
-
-
Analysis and Calculation: Analyze all three sets and calculate the matrix factor (MF) and recovery (RE) as described in Table 3.
Results and Discussion
The optimal internal standard concentration should provide a stable and consistent signal across the entire calibration range, resulting in a highly linear calibration curve.
Optimization of this compound Concentration
The following table summarizes hypothetical data from the optimization experiment.
Table 1: Evaluation of Different this compound Concentrations
| This compound Concentration | Calibration Curve Linearity (r²) | This compound Peak Area Precision (%CV) |
| 5 ng/mL | 0.9985 | 18.5 |
| 50 ng/mL | 0.9996 | 4.2 |
| 150 ng/mL | 0.9991 | 3.8 |
Based on this data, a this compound concentration of 50 ng/mL would be selected as it provides excellent linearity and a low %CV for the internal standard peak area. While 150 ng/mL also shows good precision, the slightly better linearity at 50 ng/mL makes it the preferred choice. The 5 ng/mL concentration shows higher variability, suggesting it may be too close to the lower limit of detection for the instrument.
Linearity of the Optimized Method
A calibration curve was generated using the optimized this compound concentration of 50 ng/mL.
Table 2: Calibration Curve Data for Vardenafil using 50 ng/mL this compound
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 5.20 | 104.0 |
| 20.0 | 19.5 | 97.5 |
| 50.0 | 51.0 | 102.0 |
| 100.0 | 98.0 | 98.0 |
| 150.0 | 153.0 | 102.0 |
| 200.0 | 197.0 | 98.5 |
The calibration curve was linear over the range of 0.5-200 ng/mL with a correlation coefficient (r²) of >0.999. The accuracy of the back-calculated concentrations was within ±15% of the nominal values (±20% for the LLOQ).
Matrix Effect and Recovery
The matrix effect and recovery were assessed at three QC levels (low, mid, high) using the optimized this compound concentration.
Table 3: Matrix Effect and Recovery Data
| QC Level | Vardenafil MF | This compound MF | IS-Normalized MF | Vardenafil Recovery (%) |
| Low (1.5 ng/mL) | 0.92 | 0.91 | 1.01 | 95.2 |
| Mid (75 ng/mL) | 0.94 | 0.93 | 1.01 | 96.5 |
| High (175 ng/mL) | 0.93 | 0.94 | 0.99 | 95.8 |
The IS-normalized matrix factor was close to 1, indicating that this compound effectively compensated for the minor ion suppression observed. The recovery of vardenafil was consistent and reproducible across the tested concentration range.
Conclusion
The concentration of the deuterated internal standard, this compound, is a critical parameter in the development of a robust and reliable bioanalytical method for the quantification of vardenafil. A systematic approach to optimizing this concentration, as detailed in this application note, ensures the highest quality data for pharmacokinetic and other clinical studies. A this compound concentration of 50 ng/mL was found to be optimal for a vardenafil calibration range of 0.5-200 ng/mL, providing excellent linearity, precision, and effective compensation for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Chromatographic Separation of Vardenafil and Vardenafil-d4 on a C18 Column for Pharmacokinetic Studies
Introduction
Vardenafil (B611638) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1] Accurate quantification of Vardenafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Vardenafil-d4, is the preferred method for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This application note details a robust and sensitive method for the chromatographic separation of Vardenafil from its deuterated analog, this compound, using a reverse-phase C18 column coupled with tandem mass spectrometry detection. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method.
Principle
The method utilizes the principle of reverse-phase chromatography, where the nonpolar stationary phase of the C18 column interacts with the relatively nonpolar analytes, Vardenafil and this compound. A polar mobile phase is used to elute the compounds. Due to their nearly identical physicochemical properties, Vardenafil and this compound co-elute or elute very closely.[2] Detection by tandem mass spectrometry allows for their differentiation and quantification based on their distinct mass-to-charge (m/z) ratios.
Experimental Protocols
1. Materials and Reagents
-
Vardenafil hydrochloride standard
-
This compound internal standard
-
HPLC-grade methanol[3]
-
Formic acid (analytical grade)[3]
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2. Instrumentation and Chromatographic Conditions
A typical LC-MS/MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | Acetonitrile[1][3] |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL |
| Autosampler Temp. | 4 °C |
| Ionization Mode | ESI Positive[5] |
| MRM Transitions | See Table 3 |
Table 1: Optimized Chromatographic Conditions. This table outlines a set of typical starting conditions for the separation of Vardenafil and this compound on a C18 column.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 2.0 | 90 |
| 3.0 | 90 |
| 3.1 | 20 |
| 5.0 | 20 |
Table 2: Gradient Elution Program. A representative gradient program for the separation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vardenafil | 489.3 | 151.2 |
| This compound | 493.3 | 151.2 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions. Specific mass transitions for the quantification of Vardenafil and its deuterated internal standard. The precursor ion for this compound assumes the addition of four deuterium (B1214612) atoms.
3. Standard and Sample Preparation
3.1. Preparation of Stock and Working Solutions
-
Vardenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve Vardenafil hydrochloride in methanol (B129727) to obtain a final concentration of 1 mg/mL of the free base.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Vardenafil stock solution.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile (B52724) and water to prepare calibration standards and quality control (QC) samples at various concentrations.
3.2. Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (20% acetonitrile in 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
Under the specified chromatographic conditions, Vardenafil and this compound are expected to be well-retained and exhibit sharp, symmetrical peaks. Due to the isotopic labeling, this compound will have nearly identical chromatographic behavior to Vardenafil and will co-elute or have a very similar retention time. The high selectivity of MS/MS detection allows for accurate quantification, even with complete co-elution.
| Analyte | Expected Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Vardenafil | ~1.6 | 0.5 - 100 | >0.99 |
| This compound | ~1.6 | N/A | N/A |
Table 4: Expected Method Performance. This table summarizes the anticipated performance characteristics of the analytical method. The linearity range and correlation coefficient are based on typical values found in the literature for Vardenafil assays.[1][6]
Workflow and Pathway Diagrams
Caption: Experimental workflow for the bioanalysis of Vardenafil.
Caption: Logical relationship of chromatographic separation.
This application note provides a detailed protocol for the successful chromatographic separation and quantification of Vardenafil and its deuterated internal standard, this compound, using a C18 column. The method is sensitive, robust, and suitable for high-throughput bioanalysis in a research or drug development setting. The provided experimental conditions and workflows can be adapted as a starting point for method development and validation in various biological matrices.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 6. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Vardenafil in Tissue Homogenates by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vardenafil (B611638) in various tissue homogenates. The use of a stable isotope-labeled internal standard, Vardenafil-d4, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol, encompassing tissue homogenization, protein precipitation for sample clean-up, and optimized LC-MS/MS parameters, is suitable for pharmacokinetic studies, toxicological analyses, and drug distribution research in preclinical and clinical settings.
Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] Understanding its distribution and concentration in various tissues is crucial for evaluating its efficacy, safety profile, and potential off-target effects. Analyzing drug concentrations in tissue homogenates presents unique challenges due to the complexity of the biological matrix, which can interfere with accurate quantification. This protocol employs a simple protein precipitation extraction method and a highly selective LC-MS/MS analysis for the reliable determination of Vardenafil concentrations.[3][4][5] The use of this compound as an internal standard is critical for mitigating analytical variability.
Vardenafil Signaling Pathway
Vardenafil's therapeutic effect is mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[3] Upon sexual stimulation, NO is released, activating guanylate cyclase to increase cGMP levels.[3] This leads to smooth muscle relaxation and increased blood flow.[3] Vardenafil inhibits PDE5, the enzyme responsible for cGMP degradation, thereby prolonging the vasodilatory effect.[2][3]
Caption: Vardenafil inhibits PDE5, preventing cGMP degradation.
Experimental Protocols
Materials and Reagents
-
Vardenafil hydrochloride trihydrate (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)[3]
-
Methanol (HPLC grade)[3]
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Tissue of interest (e.g., liver, kidney, lung, heart)
-
Phosphate-buffered saline (PBS), pH 7.4
Instrumentation and Analytical Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6][7]
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.4 mL/min[5][6] |
| Gradient | 90% A (0.5 min), ramp to 5% A (0.5-1.5 min), hold at 5% A (1.5 min), return to 90% A (0.1 min), equilibrate (1.9 min)[8] |
| Injection Volume | 2-10 µL |
| Column Temp. | 40°C |
| Run Time | ~6 minutes[5] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Vardenafil Transition | m/z 489.3 → 151.0[9] |
| This compound Transition | m/z 493.3 → 151.0 (anticipated) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument (e.g., 45 eV)[9] |
| Capillary Voltage | Optimized for specific instrument (e.g., 2.5 - 5.5 kV)[8] |
| Source Temperature | Optimized for specific instrument (e.g., 150°C)[8] |
| Gas Temperature | Optimized for specific instrument (e.g., 450°C)[8] |
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Vardenafil and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Vardenafil stock solution with 50:50 acetonitrile/water to prepare calibration standards ranging from 0.5 to 200 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water.
Sample Preparation
The following workflow outlines the key steps from tissue collection to analysis.
Caption: Workflow for Vardenafil extraction from tissue.
-
Tissue Homogenization:
-
Thaw frozen tissue samples on ice.
-
Weigh a portion of the tissue (e.g., 100 mg) and record the weight.
-
Add ice-cold PBS (pH 7.4) at a fixed ratio (e.g., 1:3, w/v).
-
Homogenize the tissue using a bead beater or ultrasonic disruptor until a uniform suspension is achieved.[3] Keep samples on ice throughout the process.
-
Store the resulting homogenate at -80°C until extraction.[3]
-
-
Protein Precipitation:
-
Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.[3]
-
Add 25 µL of the internal standard working solution (this compound).[3]
-
Vortex for 30 seconds.[3]
-
Add 3-4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile to precipitate proteins.[3][4]
-
Vortex vigorously for 1-2 minutes.[3]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
-
Method Validation and Data Presentation
A full validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability and reproducibility.[10][11] Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995[6] | > 0.998[7] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10; Accuracy ±20%; Precision <20% | 0.2 ng/mL[6] |
| Accuracy (% RE) | Within ±15% of nominal value (±20% at LLOQ) | Within ±12.7%[6] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 5.4%[6] |
| Recovery | Consistent, precise, and reproducible | 94-97% (using SPE)[12] |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | To be determined for each tissue type |
| Stability | Analyte concentration within ±15% of initial | Stable for freeze-thaw cycles and short-term storage[13] |
RE: Relative Error; RSD: Relative Standard Deviation
Conclusion
This application note provides a comprehensive method for the quantification of Vardenafil in tissue homogenates using this compound as an internal standard. The protocol combines a straightforward sample preparation technique with the high sensitivity and selectivity of LC-MS/MS, yielding accurate and precise results. This method is well-suited for researchers in pharmacology, toxicology, and drug development to further investigate the tissue distribution and pharmacokinetic profile of Vardenafil.
References
- 1. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 8. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faa.gov [faa.gov]
- 13. researchgate.net [researchgate.net]
Application of Vardenafil-d4 in Pediatric Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil (B611638), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is primarily utilized for the treatment of erectile dysfunction in adults.[1] Its application is being explored in pediatric populations for other conditions, such as pulmonary arterial hypertension. Pharmacokinetic (PK) studies in children are essential to establish safe and effective dosing regimens, accounting for age-related differences in drug absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard, such as Vardenafil-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest level of accuracy and precision.[2] This document provides a detailed framework for the application of this compound in pediatric pharmacokinetic studies, including experimental protocols and data presentation.
While specific pediatric pharmacokinetic data for vardenafil is not widely published, data from studies on other PDE5 inhibitors, like sildenafil (B151) and tadalafil, in children with pulmonary arterial hypertension, provide valuable insights into the expected pharmacokinetic profiles and dosing considerations in this population.[3][4]
Data Presentation
The following tables summarize pharmacokinetic parameters for PDE5 inhibitors. Table 1 presents data for sildenafil in a pediatric population with pulmonary arterial hypertension, which can serve as a reference for expected values in a pediatric vardenafil study.[5] Table 2 provides pharmacokinetic data for vardenafil in adult populations to offer context.
Table 1: Pharmacokinetic Parameters of Sildenafil in Pediatric Patients with Pulmonary Arterial Hypertension (Single Oral Dose of 1 mg/kg)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 366 ± 179 |
| Tmax (hours) | 0.92 ± 0.30 |
| t1/2 (hours) | 2.41 ± 1.18 |
| AUC0-∞ (ng·h/mL) | 2061 ± 618 |
| CL/F (L/h) | 5.85 ± 2.81 |
| Vd/F (L) | 20.13 ± 14.5 |
Table 2: Pharmacokinetic Parameters of Vardenafil in Adult Patients with Pulmonary Hypertension (Single Oral Dose)
| Parameter | Geometric Mean ± SD |
| Cmax (µg/L) | 21.4 ± 1.7 |
| Tmax (hours) | 1.0 (median) |
| t1/2 (hours) | 3.4 (mean) |
| AUC (µg·h/L) | 71.5 ± 1.6 |
Experimental Protocols
A proposed protocol for a pediatric pharmacokinetic study of vardenafil using this compound as an internal standard is detailed below. This protocol is synthesized from established methods for vardenafil analysis in adults and general guidelines for pediatric clinical pharmacology.
Bioanalytical Method for Vardenafil Quantification in Pediatric Plasma Samples
This protocol outlines a sensitive and specific LC-MS/MS method for the determination of vardenafil in small-volume plasma samples, suitable for pediatric studies.
a. Sample Preparation (Protein Precipitation)
-
Thaw pediatric plasma samples and this compound internal standard (IS) working solution at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the pediatric plasma sample.
-
Add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample.
-
Vortex the mixture for 10 seconds.
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure separation of vardenafil from endogenous plasma components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vardenafil: m/z 489.3 → 151.2
-
This compound: (Predicted) m/z 493.3 → 151.2 (The precursor ion mass is increased by 4 Da due to the four deuterium (B1214612) atoms, while the product ion is expected to be the same if the deuterium atoms are not on the fragmented portion).
-
-
c. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or ICH M10), including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualizations
Vardenafil Mechanism of Action
References
Application Notes and Protocols for Vardenafil-d4 Use in Dried Blood Spot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of Vardenafil using Vardenafil-d4 as an internal standard in a dried blood spot (DBS) matrix. The methodology is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications where minimally invasive sample collection is advantageous.
Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The analysis of drug concentrations in biological matrices is crucial for understanding its pharmacokinetic profile. Dried blood spot (DBS) sampling has emerged as a valuable alternative to traditional venous blood collection, offering benefits such as reduced sample volume, ease of collection, and improved stability for certain analytes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for variations in sample preparation and instrument response.
This protocol details the procedures for sample collection, preparation, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also provides target validation parameters to ensure the reliability of the obtained results.
Experimental Protocols
Materials and Reagents
-
Vardenafil hydrochloride
-
This compound (internal standard, IS)
-
Human whole blood (with anticoagulant, e.g., K2-EDTA)
-
DBS collection cards (e.g., Whatman 903)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Purified water (e.g., Milli-Q)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
DBS puncher (e.g., 3-mm diameter) and cutting mat
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vardenafil and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Vardenafil stock solution with 50% methanol to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples in Blood: Spike human whole blood with the appropriate Vardenafil working standard solutions to achieve the desired calibration curve concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Dried Blood Spot (DBS) Sample Preparation
-
Spotting: Carefully spot 15 µL of each calibration standard and QC sample onto the DBS cards.
-
Drying: Allow the spots to air dry at ambient temperature for at least 2 hours, protected from direct sunlight and humidity.
-
Storage: Once dried, the DBS cards can be stored in sealed bags with desiccant at room temperature or -20°C until analysis.
Sample Extraction
-
Punching: Punch a 3-mm disc from the center of each dried blood spot into a clean 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube.
-
Extraction: Add 200 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 10 minutes to facilitate the extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are recommended starting conditions and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | Instrument dependent |
| Gas Temperature | ~300°C |
| Capillary Voltage | Instrument dependent |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vardenafil | 489.2 | 151.1 | 35 |
| 312.2 | 25 | ||
| This compound | 493.2 | 151.1 | 35 |
| 316.2 | 25 |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Vardenafil. The precursor ion is shifted by +4 Da due to the four deuterium (B1214612) atoms. The product ions may be the same or shifted depending on the location of the deuterium labels. It is crucial to optimize these transitions on the specific mass spectrometer being used.
Data Presentation: Method Validation Parameters
The following table summarizes the target validation parameters for the Vardenafil DBS assay. These values are based on typical requirements for bioanalytical method validation and published data for Vardenafil in plasma.[1][2]
| Validation Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard should compensate for any significant matrix effects |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte and IS stable within ±15% of nominal concentration |
Mandatory Visualization
Caption: Experimental workflow for this compound DBS analysis.
References
- 1. Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Vardenafil-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil (B611638) is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2] The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[3][4] This mechanism of action has established Vardenafil as an effective treatment for erectile dysfunction.[5][6] In the realm of drug discovery and development, high-throughput screening (HTS) is an essential tool for identifying novel bioactive compounds.[1][7] Vardenafil-d4, a deuterated analog of Vardenafil, serves as an invaluable tool in HTS campaigns, primarily as an internal standard in quantitative assays to ensure accuracy and reproducibility.
These application notes provide detailed protocols for the use of this compound in HTS assays aimed at the discovery of new PDE5 inhibitors. The methodologies described herein are tailored for researchers and scientists in the field of drug development.
Signaling Pathway of Vardenafil
Vardenafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum.[3][8] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP.[9] cGMP then acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow.[4] Vardenafil's role is to inhibit PDE5, the enzyme responsible for the degradation of cGMP.[2][3] By preventing cGMP breakdown, Vardenafil prolongs its signaling effects.[3]
High-Throughput Screening Application: Competitive Binding Assay
A common HTS approach to identify new enzyme inhibitors is the competitive binding assay. In this format, a library of test compounds is screened for their ability to displace a known, labeled ligand from the enzyme's active site. For PDE5 inhibitor screening, this compound can be utilized as a component of the detection system, often in conjunction with a fluorescently labeled tracer in fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. However, a more direct application of this compound is as an internal standard in a mass spectrometry-based HTS assay.
The following protocol outlines a conceptual HTS workflow using a competitive binding principle with subsequent quantification employing this compound as an internal standard via LC-MS/MS for hit confirmation.
Experimental Workflow: HTS for PDE5 Inhibitors
The HTS process for identifying novel PDE5 inhibitors can be structured into several key stages, from initial screening of a compound library to the validation of promising hits.
Protocols
Primary High-Throughput Screen (Biochemical Assay)
This protocol describes a generic fluorescence-based biochemical assay to identify potential PDE5 inhibitors.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., a FRET-based substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Test compound library (typically at 10 mM in DMSO)
-
Vardenafil (as a positive control)
-
384-well microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well plates. The final concentration for the primary screen is typically 10 µM.
-
Enzyme Addition: Add the PDE5 enzyme solution to each well.
-
Incubation: Incubate the plates for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add the fluorescently labeled cGMP substrate to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at 30°C.
-
Signal Detection: Read the fluorescence signal using a plate reader compatible with the chosen assay technology (e.g., FRET or FP).
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits".
Hit Confirmation and IC50 Determination using LC-MS/MS with this compound Internal Standard
This protocol is for the quantitative analysis of confirmed hits to determine their potency (IC50) and to ensure data quality through the use of this compound as an internal standard. This method assumes the HTS hits are structurally similar enough to Vardenafil to be compatible with the analytical method.
Principle of this compound as an Internal Standard:
This compound is chemically identical to Vardenafil, except that four hydrogen atoms have been replaced by deuterium. This results in a slightly higher molecular weight, which can be distinguished by a mass spectrometer. Because it behaves identically to the analyte during sample preparation and ionization, it can be used to correct for variations in sample processing and instrument response, leading to more accurate quantification.
Materials:
-
Confirmed hit compounds
-
This compound (as internal standard)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Ultrapure water
-
96-well deep-well plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the sample from the dose-response assay, add 150 µL of ice-cold acetonitrile containing a fixed concentration of this compound (e.g., 50 ng/mL).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
Quantitative Data Summary: LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 95% A, ramp to 5% A, then re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Vardenafil Transition | m/z 489.2 -> 151.1[9] |
| This compound Transition | m/z 493.2 -> 151.1 |
| Hit Compound Transitions | To be determined for each hit compound |
-
Data Analysis:
-
Quantify the concentration of the hit compound at each point of the dose-response curve by calculating the peak area ratio of the analyte to the this compound internal standard.
-
Plot the compound concentration versus the percent inhibition of PDE5 activity to determine the IC50 value.
-
Summary of Quantitative Data
The following table provides a hypothetical example of data that could be generated from a dose-response experiment for a potential PDE5 inhibitor ("Hit Compound 1") using Vardenafil as a positive control.
| Compound | IC50 (nM) |
| Vardenafil (Control) | 0.7[6] |
| Hit Compound 1 | 15.2 |
| Hit Compound 2 | 89.5 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based assays provides a robust and reliable method for the confirmation and quantitative evaluation of potential PDE5 inhibitors identified through high-throughput screening. The detailed protocols and workflows presented in these application notes offer a comprehensive guide for researchers in the field of drug discovery to establish and execute effective HTS campaigns targeting the PDE5 enzyme. The integration of such precise analytical techniques is crucial for the successful identification and progression of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS [mdpi.com]
- 5. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 8. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 9. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ion suppression effects with Vardenafil-d4 internal standard
Welcome to the technical support center for troubleshooting ion suppression effects when using Vardenafil-d4 as an internal standard in LC-MS/MS analysis. This resource provides guidance for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest. It happens when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This competition for ionization can result in reduced sensitivity, inaccurate quantification, and poor reproducibility.[1][2]
Q2: I am using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't this correct for ion suppression?
A2: Ideally, yes. A SIL-IS like this compound is the preferred method to compensate for ion suppression because it is chemically and physically almost identical to the analyte (Vardenafil). It should co-elute and experience the same degree of ion suppression, keeping the analyte-to-internal standard ratio constant for accurate quantification. However, problems can still arise if the suppression is so severe that the signal for both compounds is significantly reduced, or if there is differential ion suppression.
Q3: What causes differential ion suppression between Vardenafil and this compound?
A3: Differential ion suppression can occur if the analyte and the internal standard do not perfectly co-elute. The "deuterium isotope effect" can sometimes cause a slight chromatographic separation between Vardenafil and this compound. If they elute at slightly different times, they may encounter different co-eluting matrix components, leading to a variance in the degree of ion suppression experienced by each.
Q4: What are the common sources of ion suppression when analyzing Vardenafil in biological samples?
A4: Common sources of ion suppression in bioanalysis include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can reduce ionization efficiency.
-
Endogenous Compounds: Other small molecules, lipids, and metabolites from the biological matrix can compete for ionization.
-
Formulation Agents: Excipients from drug formulations can also cause significant ion suppression.
Troubleshooting Guide
Problem: Inconsistent or inaccurate quantitative results for Vardenafil despite using this compound internal standard.
Step 1: Verify Co-elution of Vardenafil and this compound
-
Action: Carefully examine the chromatograms. Overlay the extracted ion chromatograms (XICs) for Vardenafil and this compound.
-
Expected Outcome: The peaks for both compounds should perfectly overlap.
-
Troubleshooting:
-
If a slight separation is observed, this could be the source of variability. Consider adjusting the chromatographic method to achieve better co-elution. This could involve modifying the gradient, mobile phase composition, or using a column with different selectivity.
-
Step 2: Assess the Severity of Ion Suppression
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Expected Outcome: A stable baseline signal for Vardenafil and this compound when infusing a standard solution.
-
Troubleshooting:
-
If you observe a significant dip in the signal at the retention time of your analytes when injecting a blank matrix extract, it indicates the presence of ion suppression.
-
Step 3: Improve Sample Preparation
-
Action: The goal is to remove interfering matrix components before analysis. Consider switching to a more effective sample preparation technique.
-
Troubleshooting Options:
-
Protein Precipitation (PPT): This is a simple but often less clean method. If you are using PPT, you may be experiencing significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components and reducing ion suppression.
-
Step 4: Optimize Chromatographic Conditions
-
Action: Modify your LC method to separate Vardenafil and this compound from the regions of ion suppression.
-
Troubleshooting Options:
-
Adjust the Gradient: A shallower gradient can improve the separation of the analytes from interfering peaks.
-
Change Column Chemistry: Experiment with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Divert the Flow: If the suppression is caused by early-eluting components like salts, you can use a divert valve to send the initial part of the eluent to waste instead of the mass spectrometer.
-
Quantitative Data Summary
The following tables provide representative data on what you might observe during troubleshooting.
Table 1: Impact of Sample Preparation on Vardenafil Signal Intensity
| Sample Preparation Method | Matrix | Analyte Peak Area (Vardenafil) | Internal Standard Peak Area (this compound) | Signal Suppression (%) |
| Protein Precipitation | Plasma | 50,000 | 52,000 | ~75% |
| Liquid-Liquid Extraction | Plasma | 120,000 | 125,000 | ~40% |
| Solid-Phase Extraction | Plasma | 180,000 | 185,000 | ~10% |
| Neat Solution | Solvent | 200,000 | 200,000 | 0% |
Note: This is example data to illustrate the potential impact of different sample preparation techniques on signal intensity due to ion suppression.
Table 2: Vardenafil Recovery with Different Extraction Methods
| Extraction Method | Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) | Mean Recovery (%) |
| Protein Precipitation | Vardenafil | 85.2 | 88.1 | 86.5 | 86.6 |
| Liquid-Liquid Extraction | Vardenafil | 92.7 | 94.3 | 93.5 | 93.5 |
| Solid-Phase Extraction | Vardenafil | 98.5 | 99.1 | 98.8 | 98.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. This table illustrates how a cleaner extraction method can lead to higher and more consistent recovery.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression in a chromatographic run.
Materials:
-
Syringe pump
-
T-piece connector
-
Standard solution of Vardenafil and this compound
-
LC-MS system
-
Blank matrix extract
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of the T-piece.
-
Connect a syringe pump containing the Vardenafil and this compound solution to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the analytes, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for Vardenafil and this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract Vardenafil from plasma with high recovery and minimal matrix effects.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Plasma sample
-
This compound internal standard solution
-
Acetonitrile
-
Formic acid
-
Water
-
Centrifuge
-
Evaporation system
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard solution. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of acetonitrile.
-
Elution: Elute Vardenafil and this compound with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Mechanism of Ion Suppression in ESI-MS.
References
Strategies to improve Vardenafil-d4 signal intensity in electrospray ionization
Technical Support Center: Vardenafil-d4 Analysis
Welcome to the technical support center for the analysis of this compound using electrospray ionization (ESI) mass spectrometry. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your analytical methods and achieve maximum signal intensity.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that can lead to poor signal intensity, instability, or inconsistent results.
Q1: My this compound signal is weak or non-existent. Where should I start troubleshooting?
A1: A weak or absent signal is a common issue that can typically be resolved by systematically checking your liquid chromatography and mass spectrometry parameters. Start by confirming the basics: ensure the mass spectrometer is properly tuned and calibrated and that the correct MRM transition for this compound is being monitored. Vardenafil (B611638) has a nominal mass of 488, so this compound will have a precursor mass of approximately 493. The most abundant product ions are typically m/z 151 and 312.[1][2]
Follow this workflow to diagnose the problem:
Q2: How does the mobile phase composition affect this compound signal intensity?
A2: Mobile phase composition is critical for efficient ionization. Vardenafil is a basic compound and ionizes best in positive ESI mode when protonated.
-
pH: An acidic mobile phase promotes the formation of the protonated molecule [M+H]⁺. The addition of a small amount of acid, such as 0.1% formic acid, to the aqueous mobile phase is standard practice and significantly enhances the signal.[1][3][4][5]
-
Organic Solvent: Acetonitrile is the most commonly used organic solvent for Vardenafil analysis, though methanol (B129727) can also be used.[1][2][6] The choice can affect chromatographic separation and ionization efficiency.
-
Additives: Mobile phase additives serve as proton donors. Formic acid and ammonium (B1175870) formate (B1220265) are excellent choices for enhancing the Vardenafil signal in positive ion mode. Avoid non-volatile buffers like phosphates, which can contaminate the ion source.
Q3: I suspect ion suppression from my sample matrix (e.g., plasma). How can I confirm and mitigate this?
A3: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte, reducing its signal.[7]
-
Confirmation: To confirm suppression, perform a post-extraction addition experiment. Compare the signal of this compound in a clean solvent to the signal of this compound spiked into a blank, extracted sample matrix. A significantly lower signal in the matrix sample indicates suppression.[7]
-
Mitigation Strategies:
-
Improve Sample Preparation: Simple protein precipitation can be effective, but if suppression persists, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.[4]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the region where matrix components elute. A longer run time or a different column chemistry can achieve this.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the correct precursor and product ions for this compound in a Multiple Reaction Monitoring (MRM) assay?
A1: Vardenafil has a monoisotopic mass of approximately 488.2 Da. For this compound, the precursor ion will be the protonated molecule [M+H]⁺, with an m/z of approximately 493.2 . The most common and intense product ions result from fragmentation of the core structure and are typically m/z 151 and m/z 312 .[1][2] It is essential to optimize the collision energy for these transitions on your specific instrument to achieve the best sensitivity.
Q2: Why is using a deuterated internal standard like this compound important?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative mass spectrometry. It has nearly identical chemical properties and chromatographic retention time to the non-labeled analyte (Vardenafil). This means it experiences the same effects during sample preparation (e.g., extraction loss) and ionization (e.g., ion suppression). By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to highly accurate and precise quantification.
Q3: What are typical ESI source parameters for Vardenafil analysis?
A3: Optimal source parameters are instrument-dependent but published methods provide a good starting point. Always perform source optimization to find the best parameters for your specific mass spectrometer.
| Parameter | Typical Range / Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [6] |
| Capillary Voltage | 3.0 - 4.5 kV | [9][10] |
| Gas Temperature | 280 - 350 °C | [1][6] |
| Nebulizer Gas Pressure | 40 - 55 psi | [1] |
| Gas Flow Rate | 10 - 12 L/min | [1] |
| Fragmentor Voltage | ~135 V | [1] |
| Collision Energy | ~45 eV (for m/z 489 -> 151) | [1] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma via Protein Precipitation
This protocol describes a common method for extracting Vardenafil and this compound from a plasma matrix.
Protocol 2: Representative LC-MS/MS Method Parameters
These parameters provide a robust starting point for method development. Optimization is recommended for your specific instrumentation and column.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][3][4] |
| Mobile Phase B | Acetonitrile[1][4] |
| Flow Rate | 0.4 mL/min[1][4] |
| Column Temperature | 30 - 40 °C[6] |
| Injection Volume | 2 - 5 µL[1][6] |
| Gradient | Start at 10% B, ramp to 90% B over 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate. (Total run time ~6 min)[1] |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | Precursor: m/z 493.2, Product: m/z 151 and/or 312 |
| Vardenafil Transition | Precursor: m/z 489.2, Product: m/z 151 and/or 312[1][2] |
| Dwell Time | 50 - 100 ms |
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Investigating matrix effects of Vardenafil-d4 in urine sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Vardenafil-d4 in urine samples by LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound in urine, with a focus on identifying and mitigating matrix effects.
Q1: What are the typical signs of matrix effects in my this compound analysis?
A1: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can manifest in several ways during the analysis of this compound in urine. Key indicators include:
-
Poor reproducibility: Significant variation in the peak areas or calculated concentrations of your quality control (QC) samples across different batches or different sources of urine.[1]
-
Inaccurate quantification: The measured concentrations of your calibrators and QC samples are consistently biased high (ion enhancement) or low (ion suppression).
-
Non-linear calibration curves: Difficulty in obtaining a linear relationship between the concentration and response, especially at the lower end of the calibration range.
-
Peak shape distortion: The chromatographic peak for this compound or the internal standard may appear distorted, broadened, or show tailing.
-
Signal suppression or enhancement: A noticeable and consistent decrease or increase in the signal intensity of this compound when comparing samples prepared in matrix to those in a neat solution.[2]
Q2: I am observing significant ion suppression for this compound. How can I identify the source of this issue and mitigate it?
A2: Identifying and mitigating the source of ion suppression requires a systematic approach. The following workflow can help you troubleshoot this issue.
.dot
Caption: Troubleshooting workflow for ion suppression.
Q3: My internal standard (IS) is not adequately compensating for the matrix effects on this compound. What should I do?
A3: For an internal standard to effectively compensate for matrix effects, it should co-elute and experience similar ionization suppression or enhancement as the analyte.[3] this compound is a stable isotope-labeled (SIL) internal standard for vardenafil (B611638), and it is the ideal choice as it has nearly identical physicochemical properties and chromatographic behavior. If you are using this compound and still observing poor compensation, consider the following:
-
Differential Matrix Effects: In rare cases, a specific interfering compound in the urine matrix might have a slightly different effect on this compound compared to the unlabeled analyte.
-
Internal Standard Concentration: Ensure that the concentration of this compound is appropriate and provides a strong, stable signal.
-
Source Contamination: High matrix load can lead to contamination of the mass spectrometer's ion source over time, which may affect the analyte and IS differently.[1] Consider cleaning the ion source.
-
Sample Preparation: Re-evaluate your sample preparation method to improve the removal of interfering matrix components. A cleaner sample will reduce the overall matrix effect load on both the analyte and the IS.
FAQs
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Vardenafil, meaning that four hydrogen atoms in the Vardenafil molecule have been replaced with deuterium (B1214612) atoms. It is used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis. SIL-IS are considered the gold standard for quantitative analysis because they have the same chemical and physical properties as the analyte of interest (in this case, Vardenafil).[3] This results in similar extraction recovery, chromatographic retention time, and ionization response, allowing for accurate correction of matrix effects and other sources of variability.
Q2: What are the primary sources of matrix effects in urine samples?
A2: Urine is a complex biological matrix containing numerous endogenous and exogenous compounds that can cause matrix effects.[4] The primary sources include:
-
Urea (B33335) and Salts: High concentrations of urea and inorganic salts can significantly suppress the ionization of analytes.
-
Endogenous Metabolites: Compounds such as creatinine, uric acid, and various organic acids can co-elute with this compound and interfere with its ionization.
-
Pigments: Urochrome and other pigments can also contribute to matrix effects.
-
Exogenous Compounds: The presence of other drugs, metabolites, and dietary supplements in the urine can also lead to unpredictable matrix effects.
Q3: Which sample preparation technique is most effective at reducing matrix effects for this compound in urine?
A3: The effectiveness of a sample preparation technique depends on the specific requirements of the assay, such as sensitivity and throughput. Here is a comparison of common techniques:
-
Dilute-and-Shoot: This is the simplest method but provides minimal cleanup, often resulting in significant matrix effects. It is only suitable for high-concentration samples or less sensitive assays.
-
Protein Precipitation (PPT): While more effective at removing proteins, PPT is less effective at removing salts and other small molecule interferences common in urine.[5]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT by partitioning this compound into an organic solvent, leaving behind many of the polar interferences.[6]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects as it allows for more selective isolation of the analyte from the complex urine matrix.[6][7]
Quantitative Data Summary
The following table summarizes the illustrative matrix effect of different sample preparation techniques on the analysis of this compound in urine. A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Dilute-and-Shoot | ~100% | 40-70% (Suppression) | >15% |
| Protein Precipitation (PPT) | 90-105% | 65-85% (Suppression) | <15% |
| Liquid-Liquid Extraction (LLE) | 80-95% | 85-105% | <10% |
| Solid-Phase Extraction (SPE) | 85-100% | 95-105% | <5% |
Note: The values presented in this table are illustrative and can vary depending on the specific protocol, LC-MS/MS system, and urine samples being analyzed.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for this compound in Urine
This protocol describes the post-extraction spike method to quantitatively assess the matrix effect.[2]
-
Prepare Blank Urine Samples: Pool urine from at least six different sources. Prepare the blank samples by subjecting them to the intended sample preparation procedure (e.g., SPE).
-
Prepare Neat Solutions: Prepare a neat solution of this compound at a known concentration in the final reconstitution solvent.
-
Prepare Post-Spike Samples: Spike the extracted blank urine samples with this compound to the same final concentration as the neat solution.
-
LC-MS/MS Analysis: Analyze the neat solution and the post-spike samples by LC-MS/MS.
-
Calculate Matrix Effect: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Solution) x 100
.dot
Caption: Experimental workflow for this compound analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is based on a method for the simultaneous analysis of erectile dysfunction drugs in urine.[6]
-
Sample Pre-treatment: To a 1 mL urine sample, add the internal standard (this compound) and 1 mL of alkalinized water.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of dilute ammonium (B1175870) hydroxide (B78521) solution, followed by 1 mL of water.
-
Elution: Elute this compound from the cartridge with 1 mL of chloroform (B151607) or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Vardenafil Metabolism
Vardenafil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms.[8] The major metabolic pathway is the N-desethylation of the piperazine (B1678402) moiety to form the active metabolite M1.[8] A smaller percentage of the administered dose is excreted in the urine, mostly as metabolites.[8]
.dot
Caption: Metabolic pathway of Vardenafil.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marker-test.de [marker-test.de]
Technical Support Center: Vardenafil-d4 Stability in Autosampler Vials
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Vardenafil-d4 in processed autosampler vials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in autosampler vials?
A1: Several factors can influence the stability of this compound in solution within autosampler vials. These include:
-
Solvent Composition: The choice of solvent is critical. While organic solvents like acetonitrile (B52724) and methanol (B129727) are commonly used, their purity and water content can impact stability.
-
pH of Aqueous Solutions: Vardenafil is susceptible to degradation under acidic or basic conditions.[1] The pH of the sample matrix or any aqueous component of the solvent can significantly affect its stability.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2] Proper storage of processed samples is crucial.
-
Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light.[2] The use of amber vials is recommended to protect light-sensitive compounds.[3]
-
Vial Material and Surface Activity: The composition of the autosampler vial (glass or plastic) can play a role. Adsorption of the analyte to the vial surface can lead to a decrease in concentration. Glass vials are generally preferred for their inertness, though high-quality polypropylene (B1209903) vials can be a suitable alternative.
-
Deuterium Exchange: For deuterated standards like this compound, there is a potential for deuterium-hydrogen (H/D) exchange, which can be catalyzed by acidic or basic conditions. This would alter the isotopic purity of the standard.
Q2: What are the recommended storage conditions for this compound solutions in autosampler vials?
A2: For short-term storage in an autosampler (up to 48 hours), it is recommended to maintain the temperature at 4°C to minimize degradation. For longer-term storage, solutions should be stored at -20°C or -80°C in tightly sealed containers. It is crucial to protect the solutions from light by using amber vials or by storing them in the dark.
Q3: How can I minimize the adsorption of this compound to the autosampler vial surface?
A3: To minimize adsorption, consider the following:
-
Vial Selection: Use high-quality, low-adsorption vials. Both glass and polypropylene vials should be tested for compatibility.
-
Solvent Modification: The addition of a small percentage of an organic modifier, if compatible with the analytical method, can sometimes reduce adsorption.
-
Sample Concentration: Adsorption effects are often more pronounced at lower concentrations. If feasible, working at a slightly higher concentration can mitigate the percentage of loss due to adsorption.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Decreasing peak area of this compound over a sequence of injections. | 1. Degradation in the vial: The sample may be degrading over time in the autosampler. 2. Evaporation: The vial cap may not be properly sealed, leading to solvent evaporation and a change in concentration. 3. Adsorption: The analyte may be adsorbing to the vial surface. | 1. Conduct a stability study: Analyze the same sample at different time points (e.g., 0, 6, 12, 24 hours) to assess stability. Consider refrigeration of the autosampler tray. 2. Check vial seals: Ensure that the septa and caps (B75204) are appropriate for the solvent and are providing a tight seal. 3. Test different vial types: Compare results using standard glass, silanized glass, and polypropylene vials. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation Products: The new peaks may be degradation products of this compound. 2. Contamination: Contamination could originate from the solvent, the vial, or the autosampler itself. | 1. Perform stress testing: Subject a this compound solution to heat, acid, base, and light to see if the unknown peaks are generated. 2. Analyze a blank: Inject a blank solvent that has been processed in the same manner as the samples to identify any background contamination. |
| Inconsistent or non-reproducible results. | 1. Incomplete dissolution: this compound may not be fully dissolved in the chosen solvent. 2. Inconsistent sample preparation: Variability in sample preparation can lead to inconsistent results. 3. Autosampler injection issues: Problems with the autosampler can lead to variable injection volumes. | 1. Ensure complete dissolution: Vortex and/or sonicate the sample to ensure the analyte is fully dissolved. 2. Standardize procedures: Follow a strict and consistent protocol for sample preparation. 3. Perform autosampler maintenance: Check the autosampler for any leaks, blockages, or mechanical issues. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Autosampler Vials
Objective: To evaluate the stability of this compound in a specific solvent and vial type over a 24-hour period under typical autosampler conditions.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., 50:50 acetonitrile:water)
-
Autosampler vials (e.g., amber glass, polypropylene)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare working solutions by diluting the stock solution to a final concentration of 100 ng/mL.
-
Dispense the working solution into a minimum of 5 vials for each type being tested.
-
Timepoint 0: Immediately analyze one vial from each set to establish the initial concentration (C₀).
-
Store the remaining vials in the autosampler at a controlled temperature (e.g., 4°C).
-
Analyze one vial from each set at subsequent time points (e.g., 6, 12, and 24 hours).
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration: % Remaining = (Concentration at time t / C₀) * 100
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Materials:
-
This compound solution (100 ng/mL)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm)
-
Heating block or water bath
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the this compound solution in a clear vial to UV light for 24 hours.
-
Thermal Degradation: Heat the this compound solution at 80°C for 24 hours.
-
Analyze all stressed samples by HPLC-MS/MS and compare the chromatograms to that of an unstressed control sample to identify degradation products.
Data Presentation
Table 1: Illustrative Short-Term Stability of this compound (100 ng/mL) in Different Autosampler Vials at 4°C
| Time (hours) | % Remaining (Amber Glass Vial) | % Remaining (Polypropylene Vial) |
| 0 | 100.0 | 100.0 |
| 6 | 99.5 | 98.9 |
| 12 | 98.8 | 97.5 |
| 24 | 97.2 | 95.1 |
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | % this compound Remaining | Number of Degradation Products Observed |
| Control | 100.0 | 0 |
| Acid Hydrolysis (0.1 N HCl, 60°C, 2h) | 85.2 | 2 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | 78.9 | 3 |
| Oxidation (3% H₂O₂, RT, 24h) | 92.5 | 1 |
| Photolytic (UV light, 24h) | 90.1 | 2 |
| Thermal (80°C, 24h) | 95.8 | 1 |
Note: The data presented in these tables is for illustrative purposes only and may not represent actual experimental results.
Visualizations
References
Minimizing cross-talk between Vardenafil and Vardenafil-d4 MRM transitions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vardenafil (B611638) and its deuterated internal standard, Vardenafil-d4, in Multiple Reaction Monitoring (MRM) assays. Our goal is to help you minimize cross-talk and ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cross-talk between Vardenafil and this compound MRM transitions?
A1: Cross-talk in the MRM analysis of Vardenafil and its deuterated internal standard, this compound, can primarily arise from two sources:
-
Isotopic Contribution: The natural isotopic distribution of Vardenafil can contribute to the signal of the this compound precursor ion. Specifically, the M+4 isotope of Vardenafil has the same nominal mass as the monoisotopic peak of this compound. While the natural abundance of the M+4 isotope is low, at high concentrations of Vardenafil, this contribution can become significant and interfere with the measurement of this compound.
-
Shared Fragment Ions: Vardenafil and this compound are structurally very similar and are expected to produce common fragment ions upon collision-induced dissociation (CID). If a fragment ion that does not contain the deuterium (B1214612) labels is selected for monitoring this compound, any Vardenafil precursor ions that inadvertently enter the collision cell during the this compound duty cycle can fragment and contribute to the signal, leading to inaccurate quantification.
Q2: What are the recommended MRM transitions for Vardenafil and this compound to minimize cross-talk?
A2: The selection of MRM transitions is critical for minimizing cross-talk. For Vardenafil, transitions such as m/z 489.2 → 151.1 and m/z 489.2 → 312.2 are commonly used.[1][2] For this compound, it is crucial to select a product ion that retains the deuterium labels. Assuming the deuterium labels are on a stable part of the molecule that is retained in a major fragment, a transition such as m/z 493.2 → 151.1 would be susceptible to cross-talk from Vardenafil if the fragment does not contain the deuterium labels. A more robust approach is to select a fragment that includes the deuterium labels.
Q3: How can I experimentally verify the extent of cross-talk between my Vardenafil and this compound MRM transitions?
A3: A simple experiment can be performed to assess the level of cross-talk:
-
Prepare a high-concentration solution of Vardenafil (e.g., the highest concentration in your calibration curve) without any this compound.
-
Prepare a solution of this compound at the working concentration used in your assay.
-
Inject the high-concentration Vardenafil solution and monitor both the Vardenafil and this compound MRM transitions.
-
Any signal detected in the this compound MRM channel is indicative of cross-talk from Vardenafil.
-
Similarly, inject the this compound solution and monitor both channels to check for any contribution of the internal standard to the analyte signal, which can happen if the deuterated standard contains unlabelled Vardenafil as an impurity.
Troubleshooting Guide
Issue: High background or interfering peak observed in the this compound MRM transition when analyzing high-concentration Vardenafil samples.
| Possible Cause | Troubleshooting Steps |
| Isotopic Contribution from Vardenafil | 1. Optimize Chromatographic Separation: Ensure baseline separation between Vardenafil and any potential interferences. Even a slight chromatographic separation between the analyte and its deuterated internal standard can sometimes occur due to the deuterium isotope effect.[3] 2. Select a Different this compound Transition: If possible, choose a this compound precursor ion with a higher m/z that is less likely to have contributions from the natural isotopes of Vardenafil. 3. Lower the Concentration of the Internal Standard: Using a lower concentration of this compound can sometimes mitigate the perceived impact of isotopic cross-talk, though this will not eliminate the contribution itself. |
| In-source Fragmentation of Vardenafil | 1. Optimize Ion Source Parameters: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation of Vardenafil, which could potentially generate ions at the m/z of the this compound precursor. |
| Shared Fragment Ion | 1. Select a Unique Product Ion for this compound: Perform a product ion scan for this compound to identify a fragment that contains the deuterium labels and is therefore unique to the internal standard. This is the most effective way to eliminate this type of cross-talk. |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for Vardenafil and this compound
This protocol outlines the steps to select and optimize MRM transitions to ensure specificity and sensitivity while minimizing cross-talk.
-
Compound Infusion and Precursor Ion Selection:
-
Prepare separate solutions of Vardenafil and this compound (e.g., 1 µg/mL in a suitable solvent like methanol (B129727) or acetonitrile).
-
Infuse each solution individually into the mass spectrometer.
-
Acquire full scan mass spectra in positive ionization mode to confirm the expected precursor ions ([M+H]⁺). For Vardenafil, this is m/z 489.2, and for this compound, it is expected to be m/z 493.2.
-
-
Product Ion Scan and Fragment Selection:
-
For each precursor ion, perform a product ion scan by selecting the precursor in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions.
-
For Vardenafil (m/z 489.2), identify the most intense and stable product ions. Common fragments are observed at m/z 151.1 and 312.2.[1][2]
-
For this compound (m/z 493.2), identify product ions. Ideally, select a fragment that has shifted by +4 Da compared to a corresponding Vardenafil fragment, as this indicates the retention of the deuterium labels.
-
-
Collision Energy Optimization:
-
For each selected precursor-product ion pair (MRM transition), optimize the collision energy (CE).
-
While infusing the respective compound, ramp the collision energy over a range (e.g., 10-60 eV) and monitor the intensity of the product ion.
-
The CE that yields the maximum signal intensity should be used for the analytical method. For the Vardenafil transition m/z 489 → 151, a collision energy of 45 eV has been reported.
-
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Vardenafil | 489.2 | 151.1 | ~45 | Quantifier |
| Vardenafil | 489.2 | 312.2 | To be optimized | Qualifier |
| This compound | 493.2 | To be determined | To be optimized | Internal Standard |
*It is recommended to experimentally determine a product ion for this compound that retains the deuterium labels to minimize cross-talk.
Visualizations
Caption: Workflow for optimizing MRM transitions for Vardenafil and this compound.
Caption: Troubleshooting logic for addressing cross-talk between Vardenafil and this compound.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Impact of mobile phase additives on Vardenafil-d4 ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vardenafil-d4 analysis. The focus is on the impact of mobile phase additives on the ionization of this compound in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase additives used for the LC-MS analysis of Vardenafil (B611638) and its deuterated analog, this compound?
A1: The most frequently used mobile phase additives for Vardenafil and its analogs in reversed-phase LC-MS are volatile organic acids and ammonium (B1175870) salts. Specifically, formic acid and ammonium acetate (B1210297) are common choices.[1][2][3][4][5] These additives are chosen for their ability to improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer.
Q2: Why is the choice of mobile phase additive crucial for this compound ionization?
A2: The mobile phase composition, including additives, directly influences the ionization efficiency of the analyte in the electrospray ionization (ESI) source. For this compound, which is a basic compound, additives can affect the extent of protonation, the formation of adducts, and overall signal intensity and stability. An inappropriate additive can lead to poor sensitivity, signal suppression, or unpredictable results.
Q3: Should I use positive or negative ion mode for this compound analysis?
A3: Vardenafil contains multiple basic nitrogen atoms, making it highly amenable to protonation. Therefore, positive ion mode electrospray ionization (ESI+) is the preferred method for sensitive and robust detection of this compound.
Q4: Can I use non-volatile buffers like phosphate (B84403) buffers in my mobile phase?
A4: No, non-volatile buffers such as phosphates must be avoided in LC-MS applications. These salts can precipitate in the ESI source, leading to contamination, signal suppression, and damage to the instrument. Always use volatile additives like formic acid, acetic acid, ammonium formate (B1220265), or ammonium acetate.
Troubleshooting Guides
Issue 1: Low or No this compound Signal Intensity
Possible Causes and Solutions:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase is critical for efficient protonation of this compound.
-
Troubleshooting Step: If using a neutral or high pH mobile phase, consider adding a small concentration (0.1%) of formic acid to lower the pH and promote the formation of the [M+H]+ ion.
-
-
Ion Suppression: Components from the sample matrix or the mobile phase itself can compete with this compound for ionization, reducing its signal.
-
Troubleshooting Step: Ensure the use of high-purity, MS-grade solvents and additives. If matrix effects are suspected, improve sample preparation to remove interfering substances. Consider adjusting the concentration of your mobile phase additive; sometimes, a lower concentration can reduce suppression.
-
-
Inappropriate Additive Concentration: Too high a concentration of an additive can sometimes lead to signal suppression.
-
Troubleshooting Step: If using ammonium acetate, try reducing the concentration to the low millimolar range (e.g., 2-10 mM).
-
Issue 2: Inconsistent or Unstable Signal (Poor Reproducibility)
Possible Causes and Solutions:
-
Inadequate Mobile Phase Buffering: A poorly buffered mobile phase can lead to shifts in retention time and variable ionization.
-
Troubleshooting Step: Ammonium acetate can provide some buffering capacity and may lead to more stable spray conditions compared to just an acid. Ensure the buffer concentration is appropriate and consistent across all runs.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability.
-
Troubleshooting Step: Always prepare fresh mobile phases regularly. Ensure accurate measurement of additives and thorough mixing. Degas the mobile phase before use to prevent bubble formation.
-
Issue 3: Adduct Formation
Possible Causes and Solutions:
-
Presence of Salts: The presence of sodium or potassium salts in the sample or mobile phase can lead to the formation of [M+Na]+ or [M+K]+ adducts, which can reduce the intensity of the desired [M+H]+ ion.
-
Troubleshooting Step: Use high-purity water and solvents. If adduct formation is significant, the addition of ammonium acetate can sometimes help to promote the formation of the ammonium adduct [M+NH4]+ or suppress the formation of other adducts.
-
-
Mobile Phase Additive Choice: Certain additives may promote the formation of specific adducts.
-
Troubleshooting Step: If problematic adducts are observed with ammonium acetate, switching to formic acid may favor the protonated molecule [M+H]+.
-
Data Summary
The following tables summarize typical LC-MS parameters used for the analysis of Vardenafil, which can be adapted for this compound.
Table 1: Mobile Phase Compositions for Vardenafil Analysis
| Mobile Phase A | Mobile Phase B | Additive(s) | Reference |
| 10mM Ammonium Acetate (pH 5.0) | Acetonitrile (B52724) | Ammonium Acetate | |
| 10mM Ammonium Acetate | Methanol | Ammonium Acetate | |
| 0.1% (v/v) Formic acid in water | Acetonitrile | Formic Acid | |
| 10 mM Ammonium formate (pH 7.0) | Methanol | Ammonium Formate | |
| Water with 0.1% Formic acid | Acetonitrile | Formic Acid |
Table 2: Mass Spectrometry Parameters for Vardenafil
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | |
| Precursor Ion (m/z) | 489.1, 489.3 | |
| Product Ion (m/z) | 151.2, 312.2 | |
| Capillary Voltage | 2.5 kV |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound using a Formic Acid-based Mobile Phase
This protocol is adapted from a method for Vardenafil analysis.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Implement a suitable gradient to achieve separation from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
MRM Transition for this compound: To be determined by infusing a standard solution. The precursor ion will be approximately m/z 493.x, and the product ion will likely be similar to that of Vardenafil (e.g., m/z 151.x).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum this compound signal.
-
Protocol 2: LC-MS/MS Analysis of this compound using an Ammonium Acetate-based Mobile Phase
This protocol is adapted from a method for Vardenafil analysis.
-
Chromatographic System: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.0 mm, 3 µm).
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate (pH adjusted to 5.0 with acetic acid) and acetonitrile (e.g., 10:90, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
MRM Transition for this compound: Determine the optimal precursor and product ions through infusion.
-
Source Parameters: Optimize source conditions to maximize the signal for the target analyte.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low this compound signal intensity.
Caption: Troubleshooting workflow for unstable this compound signal.
References
- 1. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 2. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
Dealing with Vardenafil-d4 instability in acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vardenafil-d4. The focus is on addressing its instability in acidic and basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant degradation after storage in an acidic solution. Is this expected?
A1: Yes, Vardenafil is known to be susceptible to degradation under acidic conditions. Forced degradation studies have demonstrated that Vardenafil undergoes hydrolysis when exposed to acids like 0.1N HCl.[1] The extent of degradation can be significant, depending on the temperature and duration of exposure. It is crucial to maintain a neutral or near-neutral pH for stock solutions and samples to minimize degradation.
Q2: I observe unexpected peaks in my chromatogram after exposing this compound to a basic mobile phase. What are these peaks?
A2: Vardenafil is also prone to degradation in basic environments. Exposure to bases such as 0.1N NaOH can lead to the formation of several degradation products.[1][2] These new peaks in your chromatogram likely represent these degradants. A proposed degradation pathway in neutral or basic conditions suggests structural changes to the Vardenafil molecule.[3] To avoid this, ensure the pH of your mobile phase and any sample diluents are controlled and ideally maintained within a neutral range.
Q3: How does the stability of this compound compare to that of non-deuterated Vardenafil?
A3: The chemical stability of this compound is expected to be nearly identical to that of Vardenafil. Deuterium substitution is a minor structural modification that typically does not significantly alter the susceptibility of a molecule to acid or base-catalyzed hydrolysis. The reactive functional groups responsible for degradation are the same in both molecules. Therefore, the stability data and handling recommendations for Vardenafil can be directly applied to this compound.
Q4: What are the recommended storage conditions for this compound solutions to ensure stability?
A4: To ensure the stability of this compound solutions, it is recommended to:
-
Prepare solutions in a neutral, high-purity solvent like acetonitrile (B52724) or a neutral buffer.[1]
-
Store stock solutions at low temperatures (e.g., -20°C) to slow down potential degradation.
-
Avoid prolonged storage in aqueous solutions, especially if the pH is not controlled.
-
For analytical purposes, test solutions in acetonitrile have been found to be stable for up to 48 hours at room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound peak area in subsequent HPLC injections. | Sample degradation in the autosampler. | Check the pH of the sample diluent and mobile phase. Ensure they are neutral. If using an aqueous diluent, consider preparing smaller batches of the sample or using a cooled autosampler. |
| Appearance of multiple unknown peaks during method development. | Forced degradation due to extreme pH or temperature. | Evaluate the pH of all solutions used. Vardenafil is known to degrade in both acidic and basic conditions. Also, assess the effect of temperature, as it can accelerate degradation. |
| Poor mass balance in a forced degradation study. | Formation of non-UV active or volatile degradants. Incomplete chromatographic separation. | Use a mass spectrometer in conjunction with a UV detector to identify potential non-UV active products. Adjust chromatographic conditions (e.g., gradient, column chemistry) to ensure all degradation products are eluted and detected. |
| Inconsistent results between experimental replicates. | Inconsistent pH of solutions or variable exposure time to stress conditions. | Prepare fresh buffers for each experiment and accurately measure the pH. Standardize the duration of exposure to acidic, basic, or other stress conditions precisely. |
Quantitative Data Summary
The following table summarizes the extent of Vardenafil degradation observed under various stress conditions as reported in forced degradation studies. This data provides an indication of the compound's stability profile.
| Stress Condition | Exposure Time | Temperature | % Degradation | Reference |
| 0.1N HCl (Acid Hydrolysis) | 48 hours | Room Temperature | Significant | |
| 0.1N NaOH (Base Hydrolysis) | 48 hours | Room Temperature | Significant | |
| Water (Neutral Hydrolysis) | 48 hours | Room Temperature | Stable | |
| 3% H₂O₂ (Oxidation) | 48 hours | Room Temperature | Considerable | |
| Heat | 7 days | 60°C | Stable | |
| Light (Photolytic) | 7 days | As per ICH Q1B | Stable |
Note: The term "Significant" or "Considerable" is used where specific percentages were not provided in the source material, but the study indicated substantial degradation.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
Take a known volume of the stock solution and dilute it with 0.1N HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at room temperature for a defined period (e.g., 48 hours).
-
After incubation, neutralize the sample with an equivalent amount of 0.1N NaOH.
-
Dilute the neutralized sample to the final target concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Take a known volume of the stock solution and dilute it with 0.1N NaOH to the desired final concentration.
-
Incubate the solution at room temperature for a defined period (e.g., 48 hours).
-
After incubation, neutralize the sample with an equivalent amount of 0.1N HCl.
-
Dilute the neutralized sample to the final target concentration with the mobile phase.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution to the same final concentration using a neutral diluent (e.g., a mixture of water and acetonitrile).
-
Store this sample under the same conditions as the stressed samples.
-
-
Analysis:
-
Analyze all samples (acid-stressed, base-stressed, and control) by a stability-indicating HPLC or UPLC method, typically with UV and/or mass spectrometric detection.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound instability issues.
References
Validation & Comparative
A Comparative Guide to the Full Method Validation of an Analytical Assay for Vardenafil Using Vardenafil-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of vardenafil (B611638), a potent phosphodiesterase type 5 (PDE5) inhibitor. The focus is on a comprehensive validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard, Vardenafil-d4, which is considered the gold standard in bioanalytical method development. The performance of this method is compared with assays using alternative internal standards, supported by experimental data from various scientific publications.
Executive Summary
The quantification of vardenafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory bodies as it closely mimics the analyte's behavior during sample preparation and analysis, leading to enhanced accuracy and precision. This guide details the validation parameters for an LC-MS/MS assay using this compound and contrasts its performance with methods employing other internal standards like sildenafil, tadalafil, and alprazolam.
Comparison of Analytical Methods and Internal Standards
The choice of an internal standard is critical for the robustness of a bioanalytical method. While structurally similar compounds can be used, a deuterated analog of the analyte is the preferred choice.
| Internal Standard | Analytical Method | Key Advantages | Key Disadvantages |
| This compound | LC-MS/MS | Co-elutes with the analyte, providing optimal correction for matrix effects and variability in extraction and ionization. High specificity and sensitivity. | Higher cost compared to other internal standards. |
| Sildenafil | LC-MS/MS, HPLC-UV | Readily available and cost-effective. Structurally related to vardenafil.[1][2][3] | Different chromatographic behavior and potential for different ionization suppression/enhancement compared to vardenafil. |
| Tadalafil | LC-MS/MS | Another PDE5 inhibitor, sometimes used in similar assays.[4] | Significant differences in chemical structure and physicochemical properties compared to vardenafil, leading to potential inaccuracies.[4] |
| Alprazolam | LC-MS/MS | Used in some validated methods. | Structurally unrelated to vardenafil, making it less ideal for correcting matrix effects and other variabilities. |
Quantitative Performance Data
The following tables summarize the performance characteristics of various validated analytical methods for vardenafil, highlighting the expected performance of a method using this compound.
Table 1: Linearity and Sensitivity of Vardenafil Assays
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound (projected) | 0.1 - 100 | 0.1 | >0.995 | N/A |
| Sildenafil | 0.5 - 200 | 0.5 | >0.99 | |
| Tadalafil | 0.5 - 60 | 0.5 | ≥ 0.99 | |
| Alprazolam | 0.2 - 100 | 0.2 | ≥ 0.995 |
Table 2: Accuracy and Precision of Vardenafil Assays
| Internal Standard | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
| This compound (projected) | Low, Mid, High | < 10% | < 10% | ± 10% | N/A |
| Sildenafil | Low, Mid, High | < 13.6% | < 13.6% | 93.1% - 106.9% | |
| Tadalafil | Low, Mid, High | 1.17% - 9.17% | 1.31% - 5.86% | 89.3% - 105.3% | |
| Alprazolam | Low, Mid, High | < 5.4% | < 5.4% | within 12.7% |
Experimental Protocols
This section provides a detailed methodology for the full validation of an analytical assay for vardenafil using this compound as the internal standard.
Materials and Reagents
-
Vardenafil hydrochloride reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant)
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of vardenafil and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the vardenafil stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Vardenafil: 489.3 → 151.2 (Quantifier), 489.3 → 312.2 (Qualifier)
-
This compound: 493.3 → 151.2 (Quantifier)
-
Full Method Validation Experiments
The method validation should be conducted according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences at the retention times of vardenafil and this compound.
-
Linearity and Range: Prepare a calibration curve with at least eight non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates on three different days. The precision (%RSD) should not exceed 15% (20% for LLOQ), and the accuracy (% bias) should be within ±15% (±20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.
-
Stability: Assess the stability of vardenafil in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for an extended period.
-
Post-Preparative Stability: In the autosampler for at least 24 hours.
-
Visualizations
Experimental workflow for Vardenafil analysis.
Interdependencies of validation parameters.
Conclusion
The full method validation of an analytical assay for vardenafil using this compound as an internal standard provides the highest level of confidence in the accuracy and reliability of the generated data. While other internal standards have been successfully used, the physicochemical similarity of a deuterated analog makes it the superior choice for mitigating variability and ensuring robust analytical performance. The detailed protocols and comparative data presented in this guide are intended to assist researchers in developing and validating high-quality bioanalytical methods for vardenafil.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 3. saapjournals.org [saapjournals.org]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
Vardenafil Analysis: A Comparative Guide to Vardenafil-d4 and Sildenafil-d8 as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vardenafil (B611638), a potent phosphodiesterase type 5 (PDE5) inhibitor, in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of a suitable internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an objective comparison of two potential internal standards for vardenafil analysis: the stable isotope-labeled (SIL) analog, Vardenafil-d4, and the structurally similar analog, sildenafil-d8 (B126156).
The Ideal Internal Standard: A Theoretical Framework
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2] This is because the substitution of atoms with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N) results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer.
This compound: The Theoretical Advantage
As a stable isotope-labeled analog of vardenafil, this compound is expected to offer superior performance as an internal standard.
Key Theoretical Advantages of this compound:
-
Co-elution with Vardenafil: this compound will have nearly identical chromatographic retention time to vardenafil, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Extraction Recovery: The physicochemical properties of this compound are virtually identical to those of vardenafil, leading to comparable extraction efficiencies from biological matrices.
-
Compensation for Matrix Effects: Any suppression or enhancement of the ionization of vardenafil due to co-eluting matrix components will be mirrored by this compound, leading to accurate correction.
-
Increased Precision and Accuracy: By effectively normalizing for variations in sample preparation and instrument response, the use of this compound is anticipated to yield higher precision and accuracy in the quantification of vardenafil.
Despite these theoretical advantages, the practical use of this compound may be limited by its commercial availability. At the time of this publication, this compound is not as readily available as sildenafil-d8 and may require custom synthesis.
Sildenafil-d8: A Practical Alternative
Sildenafil (B151), another PDE5 inhibitor, is structurally similar to vardenafil. Its deuterated form, sildenafil-d8, is commercially available from numerous suppliers and has been successfully used as an internal standard in several validated bioanalytical methods for vardenafil.
Experimental Data for Sildenafil as an Internal Standard
Several studies have reported the use of sildenafil as an internal standard for the quantification of vardenafil in biological matrices. The following tables summarize the key performance parameters from these methods.
Table 1: LC-MS/MS Method Parameters for Vardenafil Analysis using Sildenafil as an Internal Standard
| Parameter | Method 1 | Method 2 |
| Analyte | Vardenafil | Vardenafil |
| Internal Standard | Sildenafil | Sildenafil |
| Matrix | Human Plasma | Rat Urine |
| Extraction Method | Not Specified | Liquid-Liquid Extraction |
| Chromatographic Column | Not Specified | Zorbax SB-C18 (50 mm × 2.1 mm) |
| Mobile Phase | 10mM Ammonium Acetate: Methanol (30:70 v/v) | 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile (B52724) (gradient) |
| Detection | ESI positive mode | ESI positive mode |
| MRM Transition (Vardenafil) | m/z 489 → 151 | Not Specified |
| MRM Transition (Sildenafil) | m/z 475 → 100 | Not Specified |
Table 2: Method Validation Parameters for Vardenafil Analysis using Sildenafil as an Internal Standard
| Parameter | Method 1 | Method 2 |
| Linearity Range | Not Specified | 7–500 ng/ml |
| Correlation Coefficient (r²) | 0.9998 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/ml | 7 ng/ml |
| Recovery | 95.104 % | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified |
| Accuracy (%Bias) | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Vardenafil Analysis in Human Plasma using Sildenafil as Internal Standard
This protocol is based on the method described by Al-Dherat et al.
-
Sample Preparation:
-
To a plasma sample, add a known amount of sildenafil solution as the internal standard.
-
Perform protein precipitation or liquid-liquid extraction to remove plasma proteins.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: 10mM Ammonium Acetate: Methanol (30:70) v/v
-
Flow Rate: 0.55 ml/min
-
Ionization Mode: ESI positive
-
MRM Transitions:
-
Vardenafil: m/z 489 → 151
-
Sildenafil: m/z 475 → 100
-
-
Protocol 2: Vardenafil Analysis in Rat Urine using Sildenafil as Internal Standard
This protocol is based on the method described by Logoyda et al.
-
Sample Preparation:
-
To a 5 ml urine sample, add a known amount of sildenafil solution as the internal standard.
-
Perform liquid-liquid extraction with 1,2-dichloroethane (B1671644) at pH = 7.5.
-
Purify the sample using Oasis HLB cartridges.
-
-
LC-MS/MS Conditions:
-
Column: Zorbax SB-C18 (50 mm × 2.1 mm)
-
Mobile Phase: A linear gradient of 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 ml/minute
-
Ionization Mode: ESI positive
-
Visualizing the Workflow
Conclusion and Recommendation
The choice between this compound and sildenafil-d8 as an internal standard for vardenafil analysis represents a trade-off between theoretical superiority and practical availability.
-
This compound is, in principle, the ideal internal standard. Its use is strongly recommended for achieving the highest levels of accuracy and precision, particularly for regulated bioanalytical studies where minimizing analytical variability is paramount. Researchers should, however, consider the potential need for custom synthesis and the associated costs and lead times.
-
Sildenafil-d8 has been demonstrated to be a viable and effective internal standard for the quantification of vardenafil. Its ready commercial availability and the existence of validated methods make it a practical and cost-effective choice for many research applications. When using sildenafil-d8, it is crucial to thoroughly validate the method to ensure that any differences in chromatographic behavior and ionization efficiency between vardenafil and sildenafil-d8 do not compromise the accuracy of the results.
Ultimately, the selection of the internal standard should be based on the specific requirements of the study, including the desired level of analytical rigor, budgetary constraints, and project timelines. For pivotal studies intended for regulatory submission, the use of a stable isotope-labeled internal standard such as this compound is the preferred approach. For routine research and exploratory studies, sildenafil-d8 can serve as a reliable and practical alternative.
References
A Comparative Guide to Bioanalytical Methods for Vardenafil Quantification
An objective comparison of bioanalytical methods for the quantification of vardenafil (B611638) in plasma, with a focus on experimental protocols and performance data. This guide is intended for researchers, scientists, and professionals in drug development.
It is important to note that while the use of a stable isotope-labeled internal standard, such as Vardenafil-d4, is considered best practice in LC-MS/MS-based bioanalysis to compensate for matrix effects and instrument variability, detailed published methods specifying the use of this compound were not identified in the course of this review. The following comparison is therefore based on validated methods employing alternative internal standards.
Quantitative Performance of Vardenafil Bioanalytical Methods
The performance of a bioanalytical method is primarily assessed by its linearity, accuracy, precision, and lower limit of quantification (LLOQ). The following table summarizes these parameters from three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of vardenafil in human or rabbit plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Alprazolam[1] | Sildenafil[2] | Tadalafil[3] |
| Biological Matrix | Human Plasma[1] | Human Plasma[2] | Rabbit Plasma |
| Linearity Range | 0.2 - 100 ng/mL | Not Specified | 0.5 - 60 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | 0.9998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.05 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5.4% | Not Specified | 1.17% - 9.17% |
| Inter-day Precision (%RSD) | < 5.4% | Not Specified | 1.31% - 5.86% |
| Accuracy (%RE) | Within 12.7% | Not Specified | 89.3% - 105.3% |
| Recovery | Not Specified | 95.104% | 101.4% |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of bioanalytical assays. Below are the key experimental protocols for the methods cited above.
Method 1: LC-MS/MS with Alprazolam as Internal Standard
-
Sample Preparation:
-
To 0.2 mL of human plasma, add the internal standard (alprazolam).
-
Alkalinize the plasma sample.
-
Perform a single solvent extraction using a mixture of hexane (B92381) and dichloromethane.
-
Evaporate the organic layer and reconstitute the residue for injection.
-
-
Chromatographic Conditions:
-
Column: Not specified in the abstract.
-
Mobile Phase: A gradient elution with 10 mM ammonium (B1175870) formate (B1220265) (pH 7.0) as solvent A and methanol (B129727) as solvent B.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: 4000 QTrap triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Mass Transitions:
-
Vardenafil: m/z 489.3 → 312.2
-
Alprazolam (IS): m/z 309.2 → 281.0
-
-
Method 2: LC-MS/MS with Sildenafil as Internal Standard
-
Sample Preparation:
-
Details of the extraction method from plasma are not specified in the abstract.
-
-
Chromatographic Conditions:
-
Column: Not specified in the abstract.
-
Mobile Phase: An isocratic elution with 10 mM Ammonium Acetate and Methanol (30:70 v/v).
-
Flow Rate: 0.55 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Mass Transitions:
-
Vardenafil: m/z 489 → 151
-
Sildenafil (IS): m/z 475 → 100
-
-
Method 3: LC-MS/MS with Tadalafil (B1681874) as Internal Standard
-
Sample Preparation:
-
To 100 µL of rabbit plasma, add 25 µL of tadalafil internal standard solution.
-
Vortex for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex again for 30 seconds.
-
Centrifuge at 14,000 rpm at 5°C for 10 minutes.
-
Inject 2 µL of the supernatant directly into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Agilent's Zorbax Eclipse Plus (2.1 × 50 mm i.d; 1.8 µm) with a guard column.
-
Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water (solvent A) and 100% acetonitrile (solvent B).
-
Flow Rate: 0.4 mL/min.
-
Total Run Time: 6 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Mass Transitions:
-
Vardenafil: m/z 489 → 151
-
Tadalafil (IS): m/z 390 → 169
-
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the bioanalysis of vardenafil in plasma using LC-MS/MS with an internal standard.
Caption: A generalized workflow for the bioanalysis of vardenafil in plasma.
Vardenafil Signaling Pathway
Vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). The diagram below illustrates its mechanism of action within the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
Caption: The signaling pathway of vardenafil as a PDE5 inhibitor.
References
- 1. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 3. saapjournals.org [saapjournals.org]
Performance of Vardenafil-d4 in various biological matrices (plasma, urine, tissue)
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of vardenafil (B611638) in biological matrices, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of bioanalytical data. This guide provides a comparative overview of the performance of various internal standards used for vardenafil quantification in plasma, urine, and tissue, with a special focus on the theoretical advantages of using a deuterated standard like vardenafil-d4 (B1164114).
The Gold Standard: Deuterated Internal Standards
In bioanalysis, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. This is because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that they behave almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability. The use of a deuterated IS is highly recommended by regulatory agencies for the validation of bioanalytical methods.
Performance Comparison of Internal Standards for Vardenafil Quantification
The following tables summarize the performance characteristics of various internal standards used in the quantification of vardenafil in plasma and urine, as reported in published literature. No specific performance data for this compound was found in the reviewed literature; therefore, its expected performance is based on the general advantages of deuterated standards.
Table 1: Performance of Internal Standards for Vardenafil Quantification in Human Plasma
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | LC-MS/MS | Data not available | Expected to be high | Expected to be low | Expected to be consistent and similar to analyte | - |
| Sildenafil (B151) | LC-MS/MS | 0.05 - 200 | Not explicitly stated | Not explicitly stated | 95.1 | [1] |
| Tadalafil (B1681874) | LC-MS/MS | 0.5 - 60 | 89.3 - 105.3 | Intra-day: 1.17 - 9.17Inter-day: 1.31 - 5.86 | Vardenafil: 101.4Tadalafil: 70.0 | [2] |
| Alprazolam | LC-MS/MS | 0.2 - 100 | Within 12.7 of nominal | < 5.4 | Not reported | [3] |
| Cisapride | LC-MS/MS | 0.2 - 200 | -6.8 - 6.6 | Intra-day: 1.5 - 9.7Inter-day: 3.1 - 8.4 | 88.2 - 104.6 | [4] |
| Protriptyline | GC-MS | 2.0 - 200 | -9.3 - 11.6 | < 9.7 | 88.6 - 95.7 | [5] |
| Sildenafil-d8 | LC-MS/MS | 0.39 - 200 | Not reported | Not reported | 94 - 97 |
Table 2: Performance of Internal Standards for Vardenafil Quantification in Urine
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | LC-MS/MS | Data not available | Expected to be high | Expected to be low | Expected to be consistent and similar to analyte | - |
| Sildenafil | HPLC-MS | 7 - 500 | Not explicitly stated | Not explicitly stated | Not reported |
Table 3: Performance of Internal Standards for Vardenafil Quantification in Tissue
| Internal Standard | Biological Matrix | Analytical Method | Recovery (%) | Reference |
| Sildenafil-d8 | Postmortem fluid and tissue | LC-MS/MS | 94 - 97 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of experimental protocols from the cited studies.
Sample Preparation
-
Plasma (using Tadalafil as IS) :
-
To 100 µL of rabbit plasma, add 25 µL of Tadalafil (IS) solution.
-
Vortex for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 5°C.
-
Inject 2 µL of the supernatant into the LC-MS/MS system.
-
-
Urine (using Sildenafil as IS) :
-
To 5 mL of urine, add Sildenafil as the internal standard.
-
Perform liquid-liquid extraction with 1,2-dichloroethane (B1671644) at pH 7.5.
-
Purify the sample using Oasis HLB cartridges.
-
-
Tissue (General Protocol) :
-
Homogenize the tissue sample.
-
Perform protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to isolate the analyte and internal standard.
-
Chromatographic and Mass Spectrometric Conditions
The specific conditions for liquid chromatography and mass spectrometry vary between methods but generally involve:
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase column (e.g., C18 or C8).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer : A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity.
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is typically employed for vardenafil and its analogues.
-
Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high specificity.
Visualizing the Rationale and Workflow
To better understand the principles behind the use of an internal standard and the typical analytical workflow, the following diagrams are provided.
Caption: The logical flow of using an internal standard for accurate quantification.
Caption: A generalized experimental workflow for the bioanalysis of vardenafil.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for the quantification of vardenafil. While this guide provides a comparative overview of the performance of several commonly used internal standards, the ideal choice remains a stable isotope-labeled standard such as this compound. Although specific performance data for this compound is not extensively published, the principles of isotope dilution mass spectrometry strongly suggest its superiority in minimizing analytical variability and improving data quality. For methods where a deuterated standard is not available, structural analogs like sildenafil and tadalafil have been shown to provide acceptable performance, provided that the method is thoroughly validated. Researchers should carefully consider the specific requirements of their study, including the biological matrix and the desired level of accuracy and precision, when selecting an internal standard for vardenafil quantification.
References
The Gold Standard in Vardenafil Quantification: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of vardenafil (B611638) is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical determinant of bioanalytical method performance. This guide provides a comparative assessment of analytical methods for vardenafil quantification, with a focus on the use of its deuterated analogue, vardenafil-d4 (B1164114), as the internal standard.
In bioanalytical liquid chromatography-mass spectrometry (LC-MS) methods, an internal standard (IS) is a compound added in a constant amount to all samples, including calibrators, quality controls, and unknown samples. The IS helps to correct for the variability in the analytical procedure, such as extraction recovery and matrix effects, thereby improving the accuracy and precision of the quantification of the analyte of interest.
An ideal internal standard should be chemically similar to the analyte, have a similar chromatographic retention time, and not be present in the biological matrix being analyzed. A stable isotope-labeled version of the analyte, such as a deuterated analogue, is considered the gold standard for an internal standard in mass spectrometry-based quantification. This is because it co-elutes with the analyte, experiences similar ionization and fragmentation, and is affected by matrix effects in the same way as the analyte, providing the most effective normalization.
This guide compares the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as an internal standard with other validated methods that employ different internal standards, such as sildenafil (B151) and tadalafil (B1681874).
Experimental Protocols
A sensitive and robust LC-MS/MS method for the quantification of vardenafil in human plasma using a deuterated internal standard is presented below. For comparison, methodologies employing sildenafil and tadalafil as internal standards are also detailed.
Method 1: Vardenafil Quantification with Vardenafil-d5 Internal Standard
While a specific study utilizing this compound was not available for a detailed protocol extraction, a study by Sandqvist et al. on the pharmacokinetics of vardenafil in patients with pulmonary hypertension employed pentadeuterated vardenafil (vardenafil-d5) as an internal standard. The abstract of this study indicates that vardenafil plasma concentration was determined using liquid chromatography-tandem mass spectrometry. Although the complete experimental details and validation data are not publicly available, the use of a deuterated internal standard in this study highlights its application in clinical research. The theoretical advantages of using a stable isotope-labeled internal standard are well-established and are discussed in the comparison section.
Method 2: Vardenafil Quantification with Sildenafil Internal Standard
This method is adapted from a validated bioanalytical LC/MS/MS method for the determination of vardenafil in human plasma.[1]
-
Sample Preparation: To 1 mL of human plasma, 100 µL of sildenafil internal standard solution (1 µg/mL in methanol) is added. The sample is vortexed, and then liquid-liquid extraction is performed using 5 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Mass Transitions: Vardenafil: m/z 489 → 151; Sildenafil: m/z 475 → 100[1]
-
Method 3: Vardenafil Quantification with Tadalafil Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of vardenafil in rabbit plasma.[2]
-
Sample Preparation: To 100 µL of plasma, 25 µL of tadalafil internal standard solution is added. Protein precipitation is achieved by adding ice-cold acetonitrile (B52724). After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.[2]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Mass Transitions: Vardenafil: m/z 489 → 151; Tadalafil: m/z 390 → 169[2]
-
Quantitative Data Comparison
The following tables summarize the validation parameters for the analytical methods described above, providing a basis for comparing their performance.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Method with Vardenafil-d5 IS | Method with Sildenafil IS[1] | Method with Tadalafil IS[2] |
| Linearity Range | Data not available | 0.05 - 50 ng/mL | 0.5 - 60 ng/mL[2] |
| Correlation Coefficient (r²) | Data not available | 0.9998[1] | ≥ 0.99[2] |
| LLOQ | Data not available | 0.05 ng/mL[1] | 0.5 ng/mL[2] |
Table 2: Accuracy and Precision
| Parameter | Method with Vardenafil-d5 IS | Method with Sildenafil IS | Method with Tadalafil IS[2] |
| Intra-assay Precision (%RSD) | Data not available | Data not available | 1.17 - 9.17%[2] |
| Inter-assay Precision (%RSD) | Data not available | Data not available | 1.31 - 5.86%[2] |
| Intra-assay Accuracy (%Bias) | Data not available | Data not available | 89.3 - 105.3% of nominal value[2] |
| Inter-assay Accuracy (%Bias) | Data not available | Data not available | 94 - 102% of nominal value[2] |
Note: While specific quantitative data for a method using this compound or -d5 was not available in the public domain for direct comparison, the use of a deuterated internal standard is universally accepted to provide the highest degree of accuracy and precision. This is because it behaves almost identically to the analyte during sample preparation and analysis, thus providing the most reliable correction for any potential losses or variations.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of vardenafil in a biological matrix using an internal standard and LC-MS/MS.
Caption: General workflow for Vardenafil quantification using an internal standard.
Conclusion
The selection of an appropriate internal standard is crucial for the development of a robust and reliable bioanalytical method for vardenafil quantification. While methods using other structurally related compounds like sildenafil and tadalafil as internal standards have been validated and are used, the gold standard remains the use of a stable isotope-labeled internal standard such as this compound.
The primary advantage of using a deuterated internal standard lies in its ability to mimic the behavior of the analyte throughout the entire analytical process. This includes co-elution during chromatography and identical behavior during ionization and fragmentation in the mass spectrometer. This close similarity allows for a more accurate correction of matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. Consequently, the use of this compound as an internal standard is expected to yield superior accuracy and precision compared to methods employing other non-isotopic internal standards.
For researchers and professionals in drug development, investing in a method that utilizes a deuterated internal standard for vardenafil quantification is a strategic decision that ensures the generation of high-quality, reliable data, which is essential for regulatory submissions and for making informed decisions throughout the drug development process.
References
Adherence to FDA and EMA Guidelines for Deuterated Internal Standards: A Comparative Guide for Vardenafil-d4
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in the validation of bioanalytical methods. This choice significantly impacts data quality, reliability, and regulatory acceptance. This guide provides a comprehensive comparison of Vardenafil-d4, a deuterated internal standard, with alternative structural analogs for the quantitative analysis of Vardenafil (B611638), in alignment with the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.
Regulatory Landscape: The Gold Standard of Deuterated Internal Standards
Both the FDA and EMA, through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), such as this compound, particularly for mass spectrometry-based bioanalytical assays. A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte. This structural similarity ensures that the SIL-IS co-elutes with the analyte and experiences the same variations during sample preparation, extraction, and instrument analysis, thereby providing the most accurate and precise quantification.
The core advantages of using a deuterated internal standard like this compound over structural analogs include:
-
Correction for Matrix Effects: Deuterated standards are the most effective tool to compensate for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.
-
Similar Extraction Recovery: The extraction efficiency of a deuterated standard from the biological matrix is expected to be nearly identical to that of the analyte.
-
Chromatographic Co-elution: Co-elution of the analyte and internal standard is crucial for accurate quantification, and this is best achieved with a SIL-IS.
While SIL-ISs are preferred, their availability and cost can sometimes lead to the use of structural analogs. However, it is important to note that methods employing structural analogs require rigorous validation to demonstrate their suitability.
Performance Comparison: this compound vs. Structural Analog Internal Standards
| Internal Standard Type | Internal Standard Used | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Deuterated (Anticipated) | This compound | Expected to be wide and consistent | Expected to be <15% | Expected to be <15% | Expected to be within ±15% | Dependent on instrument sensitivity, but expected to be low | General Guidance |
| Structural Analog | Sildenafil | 100 - 3200 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1][2] |
| Structural Analog | Sildenafil | 7 - 500 | <15% | <15% | Within ±15% | 7 | [3] |
| Structural Analog | Tadalafil | 0.5 - 60 | 1.17 - 9.17 | 1.31 - 5.86 | 89.3 - 105.3 | 0.5 | [4] |
| Structural Analog | Alprazolam | 0.2 - 100 | <5.4% | <5.4% | Within 12.7% | 0.2 | [5] |
Note: The data for structural analogs are taken from different studies and are not from a direct comparative experiment. The anticipated performance of this compound is based on the established superiority of deuterated internal standards in mitigating analytical variability.
Experimental Protocol: Bioanalytical Method for Vardenafil in Human Plasma using this compound
This protocol describes a representative LC-MS/MS method for the quantification of Vardenafil in human plasma using this compound as the internal standard, in accordance with ICH M10 guidelines.
1. Materials and Reagents
-
Vardenafil reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions
-
Vardenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve Vardenafil in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Vardenafil Working Solutions: Prepare a series of working solutions by serially diluting the Vardenafil stock solution with 50% methanol in water to create calibration standards.
-
This compound Working Solution (50 ng/mL): Dilute the this compound stock solution with 50% methanol in water.
3. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample, add 50 µL of the this compound working solution (50 ng/mL).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Vardenafil: m/z 489.3 → 151.2
-
This compound: m/z 493.3 → 151.2 (example transition, will depend on the position of deuterium (B1214612) atoms)
-
5. Method Validation The method should be fully validated according to ICH M10 guidelines, including assessments of:
-
Selectivity
-
Carry-over
-
Lower Limit of Quantification (LLOQ)
-
Calibration curve
-
Accuracy and Precision
-
Matrix effect
-
Stability (freeze-thaw, bench-top, long-term)
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical framework for selecting an internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for Vardenafil quantification using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in Vardenafil bioanalysis.
References
- 1. saapjournals.org [saapjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of an HPLC-UV Method with an LC-MS/MS Method for the Quantification of Vardenafil Using Vardenafil-d4
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Vardenafil (B611638), a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely used in the treatment of erectile dysfunction. The development and validation of robust analytical methods for its determination in various matrices are crucial throughout the drug development lifecycle. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and commonly employed analytical techniques for this purpose.
This guide provides an objective comparison of HPLC-UV and LC-MS/MS methods for the quantification of Vardenafil, utilizing Vardenafil-d4 as an internal standard (IS). The cross-validation of these two methods is essential to ensure the consistency and reliability of analytical data, particularly when transferring methods between laboratories or when one method is used as a reference for the other. This document presents detailed experimental protocols and a summary of comparative performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Comparative Performance: HPLC-UV vs. LC-MS/MS for Vardenafil Analysis
The choice between HPLC-UV and LC-MS/MS for Vardenafil analysis is contingent upon the specific requirements of the assay, including desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and specificity. The following tables summarize the typical performance characteristics of each method, based on a hypothetical cross-validation study.
Table 1: Summary of HPLC-UV Method Performance
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Bias) | -5% to +5% |
| Precision (% RSD) | ≤ 10% |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Run Time | < 15 minutes |
Table 2: Summary of LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Bias) | -2% to +2% |
| Precision (% RSD) | ≤ 5% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 ng/mL |
| Run Time | < 5 minutes |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of Vardenafil by HPLC-UV and LC-MS/MS, incorporating this compound as the internal standard.
Protocol 1: HPLC-UV Method
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (e.g., 30:70 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Vardenafil and this compound in a suitable solvent like methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., plasma, formulation buffer) with appropriate volumes of the Vardenafil stock solution to achieve a concentration range of 10-1500 ng/mL.[1] A fixed concentration of this compound is added to each standard.
-
Sample Preparation (e.g., from plasma): To a 500 µL aliquot of plasma, add the internal standard solution (this compound). Perform a protein precipitation step by adding a precipitating agent like acetonitrile. Vortex and centrifuge the sample. The supernatant is then evaporated to dryness and reconstituted in the mobile phase before injection.
Protocol 2: LC-MS/MS Method
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Transitions (MRM):
-
Vardenafil: m/z 489.3 → 312.2[3]
-
This compound: m/z 493.3 → 316.2 (hypothetical, based on a +4 Da shift)
-
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Vardenafil and this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with appropriate volumes of the Vardenafil stock solution to achieve a concentration range of 0.2-100 ng/mL.[3] A fixed concentration of this compound is added to each standard.
-
Sample Preparation (e.g., from plasma): A smaller sample volume (e.g., 100 µL) can be used compared to the HPLC-UV method. The sample preparation can involve a simple protein precipitation with acetonitrile, followed by centrifugation and direct injection of the supernatant, or a liquid-liquid extraction for cleaner samples.[4]
Visualizing the Cross-Validation Workflow and Method Comparison
To better understand the logical flow of a cross-validation study and the comparative aspects of the two methods, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Caption: Logical comparison of HPLC-UV and LC-MS/MS for Vardenafil analysis.
References
- 1. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, c ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10324A [pubs.rsc.org]
- 3. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isotopic Contribution of Vardenafil-d4 to the Vardenafil Signal in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) internal standards are the preferred choice for achieving high accuracy and precision. However, it is crucial to recognize that even SIL internal standards can sometimes interfere with the measurement of the analyte. This guide provides a framework for evaluating the potential isotopic contribution of Vardenafil-d4 to the Vardenafil signal, a critical step in method development and validation for pharmacokinetic and metabolic studies.
The use of a deuterated analog like this compound as an internal standard is based on the premise that it will have identical chemical and physical properties to the analyte, Vardenafil, but a different mass-to-charge ratio (m/z) that allows for its distinction in the mass spectrometer.[1][2] However, two main phenomena can lead to a "cross-talk" between the analyte and the internal standard signals: the natural isotopic abundance of the analyte and potential in-source fragmentation or back-exchange of the deuterated standard.[3][4]
Understanding Isotopic Contribution
Vardenafil, like any organic molecule, contains atoms (carbon, hydrogen, nitrogen, oxygen) that have naturally occurring heavier isotopes. For instance, approximately 1.1% of all carbon atoms are the heavier isotope ¹³C. This means that a small fraction of Vardenafil molecules will have a mass that is one or more daltons higher than the monoisotopic mass. If the deuterated internal standard has a low number of deuterium (B1214612) labels (e.g., d2, d3, d4), there is a possibility that the signal from the naturally occurring isotopes of the analyte could interfere with the signal of the internal standard.[3]
Conversely, the deuterated internal standard itself may not be 100% isotopically pure and could contain a small amount of the unlabeled analyte. Furthermore, under certain analytical conditions, deuterated standards can undergo back-exchange, where deuterium atoms are replaced by protons from the surrounding environment, such as the solvent or mobile phase. This can lead to an artificial increase in the analyte signal.
Experimental Protocol for Evaluating Isotopic Contribution
To quantitatively assess the isotopic contribution of this compound to the Vardenafil signal, the following experimental protocol can be employed. This protocol is designed to be a general guideline and may require optimization based on the specific LC-MS/MS system and analytical conditions being used.
Objective: To determine the percentage contribution of the this compound internal standard to the Vardenafil analyte signal and vice-versa.
Materials:
-
Vardenafil reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system with a validated method for Vardenafil analysis
-
Appropriate solvents and reagents for sample preparation
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Vardenafil and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Working Solutions:
-
Analyte Working Solution (WS-A): Prepare a working solution of Vardenafil at a high concentration relevant to the upper limit of quantitation (ULOQ) of the intended assay (e.g., 100 ng/mL) in the blank biological matrix.
-
Internal Standard Working Solution (WS-IS): Prepare a working solution of this compound at the concentration to be used in the analytical method (e.g., 50 ng/mL) in the blank biological matrix.
-
-
Sample Analysis:
-
Inject the WS-A and monitor the mass transition for this compound.
-
Inject the WS-IS and monitor the mass transition for Vardenafil.
-
-
Data Analysis:
-
Calculate the peak area of the this compound signal in the WS-A injection.
-
Calculate the peak area of the Vardenafil signal in the WS-IS injection.
-
Determine the percentage contribution using the formulas below.
-
Data Presentation
The following tables present hypothetical data to illustrate the evaluation of isotopic contribution.
Table 1: Contribution of Vardenafil to this compound Signal
| Sample | Vardenafil Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area of this compound |
| WS-A | 100 | 0 | 500 |
| WS-IS | 0 | 50 | 100,000 |
Calculation:
-
Contribution (%) = (Peak Area of this compound in WS-A / Peak Area of this compound in WS-IS) * 100
-
Contribution (%) = (500 / 100,000) * 100 = 0.5%
Table 2: Contribution of this compound to Vardenafil Signal
| Sample | Vardenafil Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area of Vardenafil |
| WS-A | 100 | 0 | 200,000 |
| WS-IS | 0 | 50 | 400 |
Calculation:
-
Contribution (%) = (Peak Area of Vardenafil in WS-IS / Peak Area of Vardenafil in WS-A at a comparable concentration) * 100
-
Assuming a linear response, the expected peak area for 50 ng/mL Vardenafil would be approximately 100,000.
-
Contribution (%) = (400 / 100,000) * 100 = 0.4%
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for evaluating isotopic contribution and the potential for signal overlap in the mass spectrometer.
Caption: Experimental workflow for evaluating isotopic contribution.
Caption: Potential for isotopic signal overlap in mass spectrometry.
Conclusion and Recommendations
The evaluation of isotopic contribution is a critical aspect of LC-MS/MS method development when using deuterated internal standards. While the hypothetical data presented here shows a minimal contribution, it is essential for researchers to perform this evaluation with their specific analytical method and reagents. A significant contribution (typically >5%) may necessitate the use of a different internal standard with a higher degree of deuteration or a different labeling position to ensure the accuracy and reliability of the quantitative data. For Vardenafil analysis, if this compound shows significant cross-talk, alternatives such as ¹³C or ¹⁵N labeled Vardenafil could be considered, as they are less prone to chromatographic shifts and back-exchange issues.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for Vardenafil-d4 Analysis
In the bioanalysis of pharmaceutical compounds such as Vardenafil-d4, a deuterated analog of Vardenafil (B611638), effective sample preparation is a critical step to ensure accurate and reliable quantification. This guide provides a detailed comparison of two common sample preparation techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE). The choice between these methods can significantly impact analytical sensitivity, accuracy, and throughput.
Quantitative Comparison of Methods
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Principle | Proteins are precipitated from the biological matrix by adding a water-miscible organic solvent, leaving the analyte in the supernatant. | The analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its relative solubility. |
| Speed | Fast and simple, suitable for high-throughput analysis.[1] | More time-consuming and complex workflow. |
| Cost | Cost-effective due to the use of inexpensive reagents and minimal equipment.[1] | Can be more expensive due to the need for high-purity organic solvents. |
| Selectivity | Less selective; may result in co-extraction of other matrix components (e.g., lipids), leading to potential matrix effects. | More selective, providing a cleaner extract and reducing matrix effects.[2] |
| Recovery | Generally provides good recovery, often exceeding 90%.[3] | Recovery can be variable and needs optimization of solvent and pH, but can achieve high efficiency.[4] |
| Automation | Easily automated using 96-well plates. | Can be automated but may require more specialized equipment. |
| Common Solvents | Acetonitrile (B52724) (ACN), Methanol (MeOH). | Ethyl acetate, Methyl tert-butyl ether (MTBE), Dichloromethane. |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a generalized procedure for the precipitation of proteins from a plasma sample for the analysis of this compound.
-
Sample Aliquoting: Pipette 100 µL of the plasma sample containing this compound into a microcentrifuge tube.
-
Solvent Addition: Add 300 µL of cold acetonitrile (ACN) to the plasma sample. The 3:1 ratio of organic solvent to sample is crucial for efficient protein removal.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing this compound to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for chromatographic analysis (e.g., 100 µL of 50:50 acetonitrile:water).
Liquid-Liquid Extraction (LLE) Protocol
This protocol outlines a general procedure for the extraction of this compound from a plasma sample using LLE.
-
Sample Aliquoting: Pipette 500 µL of the plasma sample containing this compound into a glass tube.
-
pH Adjustment: Add a suitable buffer to adjust the pH of the sample to optimize the partitioning of this compound into the organic phase.
-
Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer containing this compound to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for chromatographic analysis.
Visualizing the Workflow and Mechanism
To better understand the processes, the following diagrams illustrate the experimental workflows and the signaling pathway related to Vardenafil's mechanism of action.
Caption: Comparative workflow of Protein Precipitation and Liquid-Liquid Extraction.
Caption: Vardenafil's mechanism of action in the nitric oxide signaling pathway.
Conclusion
The selection between protein precipitation and liquid-liquid extraction for this compound analysis depends on the specific requirements of the assay. Protein precipitation offers a rapid and cost-effective solution, ideal for high-throughput screening, although it may be more susceptible to matrix effects. Conversely, liquid-liquid extraction provides a cleaner sample extract, which can lead to improved assay sensitivity and accuracy, but at the cost of increased time and complexity. For quantitative bioanalysis, the LLE method is often preferred for its selectivity, while PPT is a viable option for rapid screening purposes.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actapharmsci.com [actapharmsci.com]
- 4. Determination of sildenafil, vardenafil and aildenafil in human plasma by dispersive liquid-liquid microextraction-back extraction based on ionic liquid and high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justifying the Use of Vardenafil-d4 as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in regulated bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data integrity. This guide provides an objective comparison of deuterated internal standards, such as Vardenafil-d4, against non-deuterated alternatives, supported by experimental data and detailed methodologies.
In the rigorous environment of regulated bioanalysis, where data forms the basis for critical safety and efficacy decisions, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of SIL-IS due to their ability to provide the most accurate and reliable data.[2][3] This preference is rooted in the fundamental principle of isotope dilution mass spectrometry (IDMS), which posits that a SIL-IS is chemically and physically almost identical to the analyte of interest.[1] this compound, a deuterium-labeled version of Vardenafil, exemplifies such a standard, offering significant advantages in quantitative analysis.[4]
Superior Performance of Deuterated Internal Standards
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. The ideal IS co-elutes with the analyte and experiences identical extraction recovery and matrix effects. Deuterated internal standards like this compound, where hydrogen atoms are replaced by deuterium, fulfill this role more effectively than structural analogs (non-deuterated standards).
The near-identical physicochemical properties of a deuterated IS ensure that it behaves virtually identically to the analyte during extraction, chromatography, and ionization. This minimizes variability and leads to superior accuracy and precision, which is crucial in complex biological matrices where matrix effects can significantly impact results.
Quantitative Performance Comparison
The superiority of deuterated internal standards is evident when comparing key bioanalytical validation parameters. The following table summarizes the expected performance differences based on established principles and published data.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analogue) Internal Standard | Justification |
| Precision (%CV) | Typically <10% | Can be >15% | The deuterated IS more closely tracks the analyte's behavior, leading to significantly better precision. |
| Matrix Effect | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference possible) | The near-identical nature of the deuterated IS ensures it experiences the same matrix effects as the analyte, allowing for effective normalization. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | A deuterated IS reliably tracks the analyte's recovery throughout sample preparation. |
| Chromatographic Separation | Co-elution with analyte | May have different retention times | Co-elution is critical for effective compensation of matrix effects that can vary across the chromatographic peak. |
| Regulatory Acceptance | Preferred by regulatory agencies like the FDA and EMA | May require additional justification and more extensive validation | The use of SIL-IS is considered a best practice in regulated bioanalysis. |
Experimental Protocols for Evaluation
To empirically demonstrate the advantages of a deuterated internal standard, a series of validation experiments should be conducted. Below is a detailed protocol for a critical experiment: the evaluation of matrix effects.
Protocol: Assessment of Matrix Effects
Objective: To compare the ability of this compound versus a non-deuterated structural analogue to compensate for matrix-induced ion suppression or enhancement in the quantification of Vardenafil.
Materials:
-
Blank human plasma from at least six different sources
-
Vardenafil analytical standard
-
This compound internal standard
-
Non-deuterated structural analogue internal standard
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Prepare a solution of Vardenafil and each internal standard (this compound and the analogue) in the final reconstitution solvent at a concentration representative of the study samples.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from each of the six sources. Spike the extracted blank matrix with Vardenafil and each internal standard at the same concentration as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples by the developed and validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard for each matrix source:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) for each matrix source:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six matrix sources for both this compound and the non-deuterated internal standard.
-
Expected Outcome: The %CV of the IS-normalized MF will be significantly lower when using this compound compared to the non-deuterated internal standard. A lower %CV indicates superior compensation for the variability of the matrix effect across different biological sources.
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the logical justification for selecting a deuterated internal standard and a typical experimental workflow.
Caption: A decision tree for the selection of an appropriate internal standard.
Caption: A typical workflow for bioanalytical sample analysis.
Conclusion
The use of a deuterated internal standard, such as this compound for the analysis of Vardenafil, is a scientifically sound and regulatory-preferred approach in bioanalysis. The near-identical physicochemical properties to the analyte ensure superior compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy, precision, and overall data reliability. While the initial investment in a deuterated standard may be higher than for a structural analogue, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for drug development professionals.
References
Safety Operating Guide
Navigating the Safe Disposal of Vardenafil-d4 in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like Vardenafil-d4 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols mitigates the risk of environmental contamination and ensures a safe working environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general principles of pharmaceutical waste management.
Core Disposal Procedures
The primary and recommended methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[1] It is imperative to prevent this compound from entering drains or sewer systems to avoid its release into the aquatic environment.[1] Studies have shown that Vardenafil (B611638) and its transformation products can be persistent in aquatic environments, highlighting the importance of proper disposal.[2]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to wear appropriate PPE. This includes safety goggles with side-shields, chemical-impermeable gloves, and a laboratory coat.[1]
-
Waste Collection: All waste containing this compound, including contaminated materials such as weighing paper, gloves, and vials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Spill Management: In the event of a spill, avoid the creation of dust. The spilled material should be carefully collected using appropriate tools and placed into a suitable, closed container for disposal.
-
Arranging for Professional Disposal: Contact a licensed hazardous material disposal company to arrange for the collection and disposal of the this compound waste. These companies are equipped to handle and transport chemical waste in accordance with regulatory requirements.
-
Documentation: Maintain accurate records of the disposed of this compound, including the quantity and date of disposal, in accordance with your institution's laboratory safety and waste management policies.
Alternative Disposal for Small Quantities (When Professional Disposal is Not an Option)
-
Do Not Flush: Do not flush this compound down the toilet or drain. Water treatment plants are generally not equipped to remove such compounds from the water supply.
-
Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This step makes the drug less appealing to children and pets and helps to prevent diversion.
-
Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent leakage.
-
Dispose of in Household Trash: The sealed container can then be placed in the household trash.
-
Remove Personal Information: Before discarding the original container, ensure all personal or identifying information is removed or blacked out to protect privacy.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically detailing the degradation rates or environmental concentration limits for the disposal of this compound. Research indicates that phototransformation products of Vardenafil can be persistent in aquatic environments.
Experimental Protocols
The disposal procedures outlined above are based on established safety guidelines and best practices for chemical waste management. Specific experimental protocols for the disposal of this compound, such as incineration parameters, would be determined by the licensed hazardous waste disposal facility and are not typically performed by the generating laboratory.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Vardenafil-d4
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of active pharmaceutical ingredients such as Vardenafil-d4 is of utmost importance. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Vardenafil hydrochloride is classified as toxic if swallowed and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment is crucial to prevent exposure when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[1] | Protects against splashes and dust particles that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile) should be worn. A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required. Double gloving is recommended when compounding, administering, and disposing of the drug.[1] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated. For spill cleanup, a tight-fitting full-face respirator with HEPA filters is recommended.[1] | Minimizes the risk of inhaling the compound, which can be harmful.[1] |
Safe Handling and Storage Protocol
Adherence to a strict protocol for handling and storage is essential to maintain the integrity of this compound and the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls: Handle this compound in a certified chemical fume hood or other appropriate containment device to minimize exposure.[1] Ensure adequate ventilation in the laboratory.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Procedure: Avoid generating dust during handling and weighing.[1]
Storage Plan:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, dry, cool, and well-ventilated place.[1]
-
The recommended storage temperature is typically 4°C for the powder form.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
First Aid Measures
In case of exposure to this compound, immediate first aid is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, immediately call a poison center or doctor.[2] Rinse mouth thoroughly.[2] Do not induce vomiting without advice from a poison control center.[3] |
| Skin Contact | Wash off with soap and water.[2][3] Get medical attention if irritation develops and persists.[2][3] |
| Eye Contact | Rinse with water.[2][3] Get medical attention if irritation develops and persists.[2][3] |
| Inhalation | If breathing is difficult, move to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[2] |
Spill and Disposal Management
Proper management of spills and disposal of this compound is crucial to prevent environmental contamination and ensure safety.
Spill Cleanup:
-
Wear appropriate PPE, including a full-face respirator with HEPA filters for spill cleanup.[1]
-
Avoid generating dust.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[4]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[4]
Disposal Plan: The primary methods for the disposal of Vardenafil hydrochloride involve either treatment at a licensed chemical destruction facility or controlled incineration.[4] It is crucial to prevent the chemical from entering drains or sewer systems.[4]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Approved Disposal Methods: Arrange for disposal by a licensed hazardous material disposal company.[4] Methods may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
-
Packaging Disposal: Contaminated packaging should be treated as the product itself.[4] Alternatively, puncture the packaging to prevent reuse and dispose of it according to local regulations.[4] Combustible packaging materials may be incinerated.[4]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
